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F 127 (20% solution in DMSO)

Cat. No.: B1139108
M. Wt: NA
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Description

Overview of Polymeric Systems in Advanced Research Methodologies

Polymeric systems are central to many advanced research methodologies, offering structures that can be tailored for specific experimental needs. Among these, triblock copolymers and thermoreversible polymers are of particular interest.

F 127, also known as Poloxamer 407, is a type of triblock copolymer. These polymers are composed of three distinct blocks of repeating monomer units. Specifically, F 127 consists of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO). nih.govresearchgate.net This amphiphilic nature—having both water-loving and water-fearing sections—is the key to its utility in biomaterial science. nih.govresearchgate.net In aqueous environments, these molecules self-assemble into structures called micelles, which have a hydrophobic core and a hydrophilic shell. nih.govthno.org This structure allows for the encapsulation of hydrophobic substances, making them soluble in water-based systems. researchgate.netmdpi.com The specific composition of F 127 is approximately 70% PEO, which contributes to its high water solubility and biocompatibility. nih.govmdpi.com

The ability to form these micellar structures makes triblock copolymers like F 127 invaluable in various research applications, including their use as nanocarriers in experimental drug delivery models and as scaffolds in tissue engineering research. nih.govnih.govnih.gov The versatility of these polymers is further enhanced by the ability to customize the lengths of the PEO and PPO blocks, allowing for a range of properties to be achieved. researchgate.netrjptonline.org

Table 1: Properties of F 127

Property Value Source
Average Molecular Weight ~12,500 - 13,000 Da rjptonline.orgfishersci.dksilae.it
PEO/PPO Ratio 70:30 mdpi.com
Structure PEO100-PPO65-PEO100 mdpi.com

A defining characteristic of F 127 is its thermoreversibility, meaning its properties change significantly with temperature. rjptonline.org At lower temperatures, typically below 25°C, aqueous solutions of F 127 are free-flowing liquids. researchgate.netrjptonline.org As the temperature increases, for instance to physiological temperatures around 37°C, these solutions can transition into a gel-like state. researchgate.netrjptonline.orgmdpi.com This transition is reversible; upon cooling, the gel returns to a liquid state. rjptonline.orgrsc.org

This behavior is driven by changes in the hydration of the polymer blocks. As temperature rises, the hydrophobic PPO blocks become less soluble, leading to the formation and packing of micelles, which results in the formation of a gel. mdpi.comnih.gov The specific temperature at which this sol-to-gel transition occurs is known as the critical gelation temperature (CGT) and is dependent on the concentration of the polymer in the solution. mdpi.comjsr.org For example, studies have shown that F 127 concentrations below 16% may not form a gel at any temperature, while concentrations between 20% and 24% are liquid at room temperature but form a gel at higher temperatures. jsr.org

This property is highly advantageous in experimental design, allowing for the easy mixing of substances in a liquid state at room temperature, which then solidifies into a gel at physiological temperatures, effectively creating a stable, localized system for study. mdpi.com This has been explored in research for creating injectable hydrogels and for applications in 3D bioprinting. nih.govmdpi.com

Table 2: Gelation Temperature of F 127 Solutions

F 127 Concentration (w/w) Gelation Temperature (°C) Source
15% Liquid across range d-nb.info
17% Varies with additives uiowa.edu
18% ~29.2 nih.gov
20% ~20-25 d-nb.infouiowa.edu
21% ~26.4 nih.gov
24% ~23.1 nih.gov

Triblock Copolymers in Biomaterial Science Research

Significance of Dimethyl Sulfoxide (B87167) (DMSO) as a Solvent in Formulating F 127 for Research Applications

DMSO is a powerful and widely used solvent in laboratory settings, and its role in formulating F 127 solutions is crucial for many research applications.

F 127 is available in solid form and can be dissolved in water. However, for many laboratory applications, particularly those involving hydrophobic compounds, a 20% solution of F 127 in DMSO is preferred. biotium.comucsd.edu DMSO is an anhydrous solvent that readily dissolves a wide range of substances, including many that are insoluble in water. fishersci.dkucsd.edu This makes it an excellent vehicle for preparing concentrated stock solutions of F 127 that can then be used to solubilize other materials, such as fluorescent dyes used for cellular imaging. fishersci.dkbiotium.comtocris.com

The process often involves first dissolving the hydrophobic compound in DMSO, then mixing this with the 20% F 127/DMSO solution before diluting it into an aqueous buffer for the experiment. biotium.comucsd.edu This method ensures that the hydrophobic compound is finely dispersed and remains in solution, which is critical for uniform application in cell-based assays. ucsd.edutocris.com Preparing a 20% (w/v) stock solution of F 127 in DMSO may require gentle heating to around 40-50°C to ensure complete dissolution. ucsd.eduaatbio.com

The presence of DMSO can influence the micellization and gelation properties of F 127. Research has shown that low concentrations of DMSO in an aqueous F 127 solution can lower the critical micelle temperature (CMT), the temperature at which micelles begin to form. nih.gov This is because DMSO can disrupt the water structure around the F 127 molecules, which can enhance the hydrophobic interactions that drive micelle formation. nih.govsci-hub.st

Furthermore, the volumetric ratio of the DMSO solution (containing F 127) to the aqueous phase can affect the size of the resulting polymeric micelles. researchgate.net This provides another parameter that can be adjusted in experimental design to control the properties of the final system. The use of DMSO is also integral in studies involving certain chemical synthesis and modification of F 127, where it serves as a reaction solvent. dovepress.com

Role of DMSO in Enhancing F 127 Solubilization for Laboratory Use

Historical Development and Evolution of F 127 Research in Non-Clinical Studies

The use of Pluronics, the commercial name for poloxamers like F 127, dates back to the 1950s. rjptonline.org Their unique properties as surfactants and their ability to form gels led to their exploration in a wide array of industrial and, eventually, biomedical applications. F 127, in particular, gained attention for its favorable characteristics, including low toxicity and strong gel-forming ability at physiological temperatures. mdpi.commdpi.com

Early non-clinical research focused on leveraging these properties for various applications. One of the primary areas of investigation has been in drug delivery systems. researchgate.netnih.gov The ability of F 127 hydrogels to provide sustained release of incorporated compounds has been a major focus. silae.itjsr.org For instance, studies have demonstrated the controlled release of various model compounds from F 127 gels over extended periods. jsr.org

Another significant area of research has been in tissue engineering, where F 127 hydrogels are studied as scaffolds for cell culture and tissue regeneration. nih.govnih.gov The thermoreversible nature of the gel allows for cells to be mixed in a liquid state and then encapsulated within a 3D gel structure as the temperature is raised. rsc.org More recently, the applications have expanded to include 3D bioprinting, where F 127-based bioinks are used to create complex, cell-laden structures. nih.gov The ongoing research continues to explore new modifications and combinations of F 127 with other materials, such as gelatin and hyaluronic acid, to further tailor its properties for specific research needs. nih.govrsc.org

Early Academic Applications of F 127 in Solubilization Research

The primary and earliest application of F 127 in biomedical research stems from its ability to enhance the solubility of hydrophobic compounds in aqueous environments. scielo.brredalyc.org This is achieved through a process called micellization. In an aqueous medium, above a specific concentration and temperature known as the critical micelle concentration (CMC), F 127 molecules self-assemble into spherical structures called micelles. rsc.orgnih.gov These micelles have a core-shell architecture, with the hydrophobic PPO blocks forming the core and the hydrophilic PEO chains forming the outer shell or corona. scielo.brrsc.org

Hydrophobic molecules, which are poorly soluble in water, can be partitioned into the hydrophobic core of these micelles. mdpi.comresearchgate.net This encapsulation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent solubility. pku.edu.cn Early research focused on quantifying this solubilizing power for various compounds. For instance, studies demonstrated that the solubility of the antifungal drug griseofulvin (B1672149) and the anti-inflammatory drug ibuprofen (B1674241) increased linearly with the concentration of F 127. scielo.brpku.edu.cn The PEO corona of the micelles also provides a steric barrier, which helps to maintain the colloidal stability of the dispersed drug, preventing aggregation. scielo.brredalyc.org

The 20% F 127 solution in DMSO is particularly useful in this context. thermofisher.comucsd.edu Researchers often prepare concentrated stock solutions of hydrophobic agents (like fluorescent dyes for cell imaging) in DMSO. ucsd.edu Mixing a small volume of this drug-DMSO solution with the F 127-DMSO stock solution before diluting it into a larger volume of aqueous buffer helps to prevent the drug from precipitating out of solution, ensuring a more uniform and effective dispersion for cell-based assays. fishersci.dkucsd.edu

Table 1: Physicochemical Properties of F 127 (Poloxamer 407)

Property Value / Description References
Chemical Structure (PEO)₁₀₀-(PPO)₆₅-(PEO)₁₀₀ mdpi.com
Molecular Weight ~12,500 Daltons thermofisher.comucsd.edu
Type Nonionic Surfactant, Triblock Copolymer mdpi.comthermofisher.com
Key Feature Amphiphilic (possesses both hydrophilic and hydrophobic segments) researchgate.netnih.gov
Aqueous Behavior Forms core-shell micelles above the Critical Micelle Concentration (CMC) scielo.brrsc.org
CMC in Water As low as 0.039 mg/mL, indicating high stability upon dilution mdpi.com

Expansion of F 127 Research into Hydrogel and Nanocarrier Development

Building upon the foundational solubilization studies, research into F 127 expanded to exploit another of its key properties: thermoresponsive gelation. researchgate.netmdpi.com Concentrated aqueous solutions of F 127 (typically >15-20% w/w) exhibit a unique sol-gel transition. nih.govrjptonline.org At low temperatures (e.g., refrigerated conditions), the solution exists as a low-viscosity liquid (a "sol"). mdpi.commdpi.com As the temperature increases to physiological levels (around 37°C), the solution undergoes a phase transition into a viscous, semi-solid gel. mdpi.comresearchgate.net

This behavior is driven by temperature-dependent changes in the hydration and packing of the F 127 micelles. nih.govmdpi.com As the temperature rises, the PPO core becomes more hydrophobic, leading to an increase in the number and size of micelles. In concentrated solutions, these micelles become so crowded that they arrange into an ordered, packed structure (like a crystalline lattice), which immobilizes the solvent and results in the formation of a gel. nih.govresearchgate.net This reversible, temperature-sensitive property makes F 127 an attractive material for creating injectable hydrogels. researchgate.netbrad.ac.uk

The micelles themselves are considered nanocarriers. Each individual micelle, typically 10-100 nm in diameter, can serve as a nanoscale vehicle for a drug. nih.govmdpi.com Research has focused on developing these micelles as nanocarriers to improve drug delivery. researchgate.netnih.gov For example, loading anticancer drugs like Doxorubicin into F 127 micelles can enhance their stability and modify their release profiles. mdpi.comacs.org The development of hydrogels from these nanocarriers created a "hybrid system" where drug-loaded micelles are embedded within the larger gel matrix. researchgate.net This provides a two-tiered system for controlled drug release: the drug is first contained within the nanocarrier, which is then immobilized within the hydrogel depot. rjptonline.orgacs.org This approach has been investigated to prolong the release and increase the local residence time of therapeutic agents. researchgate.netrjptonline.org

Table 2: F 127 Micelles as Drug Nanocarriers - Research Findings

Drug Studied Key Finding References
Docetaxel & Doxorubicin F 127 micelles solubilized significant amounts of the drugs and provided sustained release for 48 hours. mdpi.com
Griseofulvin Binary micelle systems of F 127 and P123 showed good solubilization capacity and high colloidal stability. scielo.br
Berberine Polymeric F 127 micelles achieved an 85% encapsulation efficiency with a hydrodynamic size of 82.2 nm. researchgate.net
Ibuprofen The solubility of ibuprofen increased linearly with the F 127 concentration. The drug was located in the micelle core and core-corona interface. pku.edu.cn
Umifenovir In a pH 7.4 buffer, 7.0% F 127 enhanced the drug's concentration in a saturated solution by 43.5-fold. mdpi.com

Properties

Molecular Formula

NA

Molecular Weight

NA

Synonyms

Alternative Name: Pluronic? F 127 (20% solution in DMSO)

Origin of Product

United States

Ii. Methodological Frameworks for Utilizing F 127 20% Solution in Dmso in Experimental Systems

Preparation and Handling Protocols for F 127 (20% solution in DMSO) in Laboratory Settings

F 127, also known as Pluronic® F-127, is a nonionic surfactant polyol with a molecular weight of approximately 12,500 daltons. ucsd.eduthermofisher.com It is frequently utilized in research to facilitate the solubilization of hydrophobic molecules, such as acetoxymethyl (AM) esters of fluorescent ion indicators, in aqueous solutions for cell loading. ucsd.eduthermofisher.combiotium.combiotium.combiotrend-usa.comfishersci.comfishersci.dk A common and convenient form for laboratory use is a ready-to-use 20% (w/v) solution in dimethyl sulfoxide (B87167) (DMSO). ucsd.edubiotium.combiotrend-usa.comfishersci.dkaatbio.comeurogentec.comavantorsciences.com

Standardization of F 127 (20% solution in DMSO) Stock Solutions for Research

Standardized preparation of a 20% (w/v) F 127 stock solution in DMSO is a critical first step for ensuring reproducibility in experimental protocols. To prepare this solution from solid F 127, 2 grams of Pluronic® F-127 are dissolved in 10 mL of anhydrous DMSO. ucsd.eduthermofisher.comaatbio.com This process may necessitate gentle heating at approximately 40-50°C for about 20-30 minutes to ensure complete dissolution. ucsd.eduthermofisher.comaatbio.com

Proper storage and handling of the F 127 (20% solution in DMSO) are crucial for maintaining its efficacy. The solution should be stored at room temperature. ucsd.eduthermofisher.comaatbio.combiotium.com It is important not to refrigerate or freeze the solution, as this can cause the F 127 to precipitate or solidify into a gel, especially at low temperatures. ucsd.eduthermofisher.combiotium.combiotium.com Should the solution solidify, it can be returned to a liquid state by warming the vial to 50-65°C for 5-10 minutes and vortexing periodically until it becomes a clear liquid. biotium.combiotium.com This process does not negatively impact the product's performance. biotium.combiotium.com The stability of the solution is guaranteed for at least one year from the date of receipt when stored as recommended. biotium.com

Table 1: Preparation and Handling of F 127 (20% solution in DMSO)

ParameterSpecificationSource
Concentration20% (w/v) in DMSO ucsd.eduaatbio.com
PreparationDissolve 2 g of F 127 in 10 mL of anhydrous DMSO, may require heating to ~40-50°C. ucsd.eduthermofisher.comaatbio.com
Storage TemperatureRoom Temperature ucsd.eduthermofisher.comaatbio.combiotium.com
Handling of Solidified SolutionHeat to 50-65°C for 5-10 minutes and vortex until clear. biotium.combiotium.com

Optimization of Dilution Methods for F 127 (20% solution in DMSO) in Aqueous Media

The dilution of the F 127 (20% solution in DMSO) stock is a key step in preparing working solutions for cell loading experiments. A common method involves mixing equal volumes of the 20% F 127 in DMSO stock solution with a 1-5 mM stock solution of a hydrophobic dye (also in DMSO) immediately before use. ucsd.eduthermofisher.combiotium.combiotium.com This mixture is then further diluted into an aqueous cell culture medium or buffer to achieve the desired final concentration of the dye, typically between 1 µM and 10 µM. ucsd.eduthermofisher.combiotium.comaatbio.com The final concentration of F 127 should generally be kept at or below 0.1%. ucsd.edu

An alternative dilution method involves first diluting the 20% F 127 stock solution into the cell-loading buffer to create a working solution of 0.02% to 0.04%. aatbio.comaatbio.com The DMSO stock solution of the AM ester is then added to this working solution to reach the final desired concentration. aatbio.comaatbio.com It is crucial to use anhydrous DMSO for preparing the initial dye stock solutions, as moisture can lead to hydrolysis of the AM esters and a loss of cell-loading efficiency. ucsd.eduthermofisher.com

Integration of F 127 (20% solution in DMSO) into Hydrogel Systems for In Vitro Studies

F 127 is well-known for its ability to form thermosensitive hydrogels, which transition from a solution (sol) at low temperatures to a gel at higher temperatures. polito.itlsinstruments.chd-nb.info This property makes it a valuable material for various in vitro applications, including as a scaffold for cell culture and for controlled release studies. polito.itnih.gov

Cold Method for F 127 Hydrogel Preparation in Research

The "cold method" is a widely adopted technique for preparing F 127 hydrogels. nih.govnih.govmdpi.comnih.gov This method involves dissolving the F 127 polymer in a cold aqueous solution, such as deionized water, phosphate-buffered saline (PBS), or cell culture medium, at a low temperature (typically around 4°C). nih.govnih.govsemanticscholar.org The mixture is stirred gently until the F 127 is completely dissolved, which can take several hours. nih.govnih.gov For instance, to prepare an 18% (w/v) F 127 hydrogel, 1.8 g of F 127 is added to 10 mL of PBS and stirred for 24 hours at 4°C. nih.gov The resulting clear solution will then form a gel upon warming to room or body temperature. nih.gov

Characterization Techniques for F 127 Hydrogel Formation in Experimental Models

Several techniques are employed to characterize the formation and properties of F 127 hydrogels in experimental settings.

Rheological Analysis: This is a primary method used to study the viscoelastic properties of the hydrogel. polito.itsemanticscholar.orgresearchgate.netwpmucdn.com Rheometers are used to measure the storage modulus (G') and loss modulus (G''), which provide information about the elastic and viscous behavior of the material, respectively. semanticscholar.orgresearchgate.net Temperature sweeps are conducted to determine the sol-gel transition temperature, which is the point where G' exceeds G''. semanticscholar.org Frequency sweeps can also be performed to assess the gel's structural integrity. wpmucdn.com

Tube Inverting Test: This is a simple yet effective method to determine the gelation temperature. polito.itresearchgate.net Vials containing the F 127 solution are placed in a temperature-controlled water bath, and the temperature at which the solution no longer flows when the tube is inverted is recorded as the gelation temperature. polito.it

Differential Scanning Calorimetry (DSC): DSC is used to measure the heat flow associated with the thermal transitions of the hydrogel, providing precise values for the critical micellization temperature (CMT) and critical gelation temperature (CGT). mdpi.comrsc.org

Scanning Electron Microscopy (SEM): SEM is utilized to visualize the internal morphology and porous structure of the lyophilized (freeze-dried) hydrogels. nih.govresearchgate.netnih.gov

Dynamic Light Scattering (DLS): DLS can be used to determine the size and distribution of the F 127 micelles in the solution phase. mdpi.comrsc.org

Table 2: Characterization Techniques for F 127 Hydrogels

TechniqueInformation ObtainedSource
RheologyViscoelastic properties (G', G''), sol-gel transition temperature, structural integrity polito.itsemanticscholar.orgresearchgate.netwpmucdn.com
Tube Inverting TestGelation temperature polito.itresearchgate.net
Differential Scanning Calorimetry (DSC)Critical micellization and gelation temperatures mdpi.comrsc.org
Scanning Electron Microscopy (SEM)Internal morphology and porous structure nih.govresearchgate.netnih.gov
Dynamic Light Scattering (DLS)Micelle size and distribution mdpi.comrsc.org

Application of F 127 (20% solution in DMSO) in Advanced Cell Loading Methodologies

A primary application of F 127 (20% solution in DMSO) is to facilitate the loading of hydrophobic fluorescent dyes, particularly their acetoxymethyl (AM) ester forms, into living cells. ucsd.eduthermofisher.combiotium.combiotium.com These dyes are often used to measure intracellular ion concentrations. ucsd.edubiotium.com The F 127 acts as a nonionic surfactant, aiding in the dispersion of these water-insoluble compounds in the aqueous cell culture medium, thereby enhancing their penetration across the cell membrane. ucsd.edubiotium.com

The typical procedure involves preparing a mixture of the dye stock solution (in DMSO) and the 20% F 127 in DMSO solution, which is then diluted in the cell-loading buffer. ucsd.eduthermofisher.combiotium.combiotium.com Cells are then incubated in this loading buffer for a period ranging from 10 minutes to an hour, at either room temperature or 37°C. ucsd.edubiotium.com Performing the loading at room temperature may help to reduce the compartmentalization of the dye within intracellular organelles such as mitochondria. biotium.com It is important to perform appropriate controls to ensure that F 127 itself is not altering the membrane properties of the cells under investigation. ucsd.eduaatbio.com

The versatility of F 127 extends to its use with a variety of fluorescent indicators, including Fura-2, Fluo-3, Indo-1, and Rhod-2. biotium.combiotrend-usa.comfishersci.com The ability of F 127 to enhance the solubility of lipophilic molecules also makes it a useful tool in screening assays where compound precipitation can be a significant issue. nih.gov

Facilitating Intracellular Dye and Probe Loading for Cellular Assays

F 127 is a nonionic surfactant that is widely employed to solubilize hydrophobic molecules, such as the acetoxymethyl (AM) ester forms of fluorescent ion indicators, in aqueous solutions to facilitate their loading into living cells. biotium.combiotium.combiotium.comabpbio.com This application is crucial for a variety of cellular assays that rely on the measurement of intracellular ion concentrations or the tracking of lipophilic probes.

The acetoxymethyl (AM) esters of many fluorescent ion indicators, such as Fura-2, Fluo-3, Indo-1, and Rhod-2, are hydrophobic and poorly soluble in the aqueous media used for cell culture. biotium.comucsd.edubiotium.com F 127, also known as Pluronic® F-127, acts as a dispersing agent that helps to prevent the aggregation of these dyes and facilitates their passage across the cell membrane. ucsd.eduinterchim.fr

A standard procedure for loading cells involves preparing a concentrated stock solution of the AM ester in anhydrous DMSO, typically at 1-5 mM. biotium.combiotium.cominterchim.fr Immediately prior to use, this stock solution is mixed in a 1:1 ratio with a 20% (w/v) solution of F 127 in DMSO. ucsd.eduinterchim.frthermofisher.com This mixture is then diluted into the cell-loading buffer or culture medium to achieve a final dye concentration that typically ranges from 1 µM to 10 µM. biotium.cominterchim.frthermofisher.com The final concentration of F 127 is generally maintained at or below 0.1% to minimize potential effects on the cell membrane. ucsd.eduthermofisher.com Cells are then incubated in this loading solution for a period of 10 minutes to one hour, allowing the AM ester to permeate the cell membrane. interchim.frthermofisher.com Once inside the cell, intracellular esterases cleave the AM group, trapping the now-hydrophilic and fluorescently active form of the indicator in the cytoplasm. interchim.fr

StepActionTypical Concentration/RatioPurpose
1Prepare Dye Stock1-5 mM in anhydrous DMSOCreate a concentrated, water-free source of the AM ester dye. biotium.cominterchim.fr
2Mix with F 127 Solution1:1 volume ratio (Dye Stock : 20% F 127 in DMSO)Use F 127 surfactant to prepare the hydrophobic dye for dispersion in aqueous medium. ucsd.eduthermofisher.com
3Dilute into Cell MediumFinal Dye Concentration: 1-10 µMAchieve the desired working concentration for cell loading. biotium.com
4Incubate with Cells10-60 minutes at RT or 37°CAllow for passive diffusion of the dye-F 127 complex across the cell membrane. interchim.frthermofisher.com
5Wash and De-esterifyWash with fresh buffer/mediumRemove external dye and allow intracellular esterases to cleave the AM group, trapping the indicator. thermofisher.com

The same principle of using F 127 as a nonionic surfactant extends to the loading of other hydrophobic or lipophilic compounds into cells. biotium.comabpbio.comucsd.edu Its ability to solubilize water-insoluble molecules in physiological media makes it a valuable tool for introducing a wide range of probes, such as cell tracers and other small molecules, into the intracellular environment for experimental analysis. biotium.comfishersci.dk The amphiphilic nature of F 127, which consists of a central hydrophobic poly(propylene oxide) block flanked by two hydrophilic poly(ethylene oxide) chains, allows it to form micelles that can encapsulate hydrophobic molecules, thereby facilitating their dispersion in aqueous solutions and penetration into cells. ucsd.edunih.gov

Techniques for Loading AM Esters of Fluorescent Ion Indicators

Impact of F 127 (20% solution in DMSO) on Cell Viability and Compartmentalization in Dye Loading Procedures

While F 127 is essential for many dye-loading protocols, its use is not without potential consequences for cell health and experimental outcomes. It is crucial to perform appropriate controls to verify that F 127 is not altering the membrane properties or cellular functions under investigation. ucsd.edu

Research has shown that the concentrations of both F 127 and its solvent, DMSO, can impact loading efficiency and cell viability. nih.gov Studies indicate a concentration-dependent effect on cell health. For instance, while low concentrations of F 127 (0.1-5% w/w) in its liquid form may permit cell proliferation and maintain high viability, higher concentrations (10% w/w) can lead to a significant decrease in viability. researchgate.net When F 127 forms a gel at higher concentrations (15-20% w/w), it can result in complete cell death over several days. researchgate.net Some studies have reported that even low concentrations (e.g., 0.01%) can induce apoptosis in certain cell types, such as mouse cortical neurons. researchgate.net Furthermore, the presence of F 127 has been shown to alter depolarization-evoked calcium transients in neuronal cells, indicating a direct impact on cellular physiology. researchgate.net

A common issue during dye loading is the compartmentalization of the indicator into organelles, particularly mitochondria, which can interfere with the measurement of cytosolic ion concentrations. biotium.com One strategy to mitigate this is to perform the cell loading at room temperature rather than at 37°C, as the lower temperature can reduce the extent of dye sequestration into organelles. biotium.comthermofisher.com Optimizing the protocol by using the lowest possible concentrations of F 127 and DMSO that still yield effective dye loading is recommended to preserve cellular integrity and function. nih.gov

F 127 Concentration (w/w)Observed Effect on CellsReference
0.01%Can induce apoptosis in mouse cortical neurons. researchgate.net
0.1% - 5% (liquid)Cells proliferate and maintain high viability over 5 days. researchgate.net
10% (liquid)Significant decrease in cell viability and no cell proliferation. researchgate.net
15% - 20% (gel)Complete cell death by 5 days in multiple cell lines. researchgate.net

Fabrication Techniques for F 127 (20% solution in DMSO)-Based Scaffolds in Tissue Engineering Research

In the field of tissue engineering, F 127 is valued for its unique physical properties, particularly its thermoreversible gelation. Aqueous solutions of F 127 are liquid at low temperatures but form a hydrogel at physiological temperatures (around 37°C). polito.itnih.gov This behavior, combined with its biocompatibility, makes it an excellent material for creating 3D scaffolds that can support cell growth and tissue formation. nih.gov

F 127 can be utilized as a pore-forming additive, or porogen, in scaffold fabrication techniques that combine phase inversion and salt leaching. acs.org The general process of salt leaching involves mixing a polymer with a porogen, such as sodium chloride crystals, and then dissolving the porogen to leave behind a porous structure. nih.gov Phase inversion involves the transition of a polymer from a solution to a solid state. acs.org

In a combined approach, a polymer like Polycaprolactone (PCL) is dissolved in a solvent. F 127 and salt particles are then added to this solution. acs.orguga.edu When this mixture is subjected to a nonsolvent, it induces phase inversion, causing the primary polymer (PCL) to solidify and entrap the salt and F 127. Subsequent immersion in a solvent like water leaches out the salt particles and the water-soluble F 127, creating a scaffold with a hierarchical porous architecture. nih.govuga.edu F 127 acts as a surfactant to ensure better mixing and can help form a network of finer pores within the larger pore structure created by the salt crystals.

Additive manufacturing, or 3D bioprinting, has emerged as a powerful tool for creating complex tissue constructs, and F 127 formulations are frequently used in these processes. polito.itresearchgate.net Its utility stems largely from its thermo-responsive properties. polito.it

One major strategy involves using F 127 as a sacrificial bioink or fugitive ink. nih.govresearchgate.netgoogle.com In this method, a network of channels, mimicking blood vessels, is printed using an F 127-based hydrogel. nih.gov A second, structural biomaterial containing cells is then cast around this printed network. Because F 127 is a hydrogel at 37°C but liquefies at low temperatures (e.g., 4°C), the entire construct can be cooled, and the liquefied F 127 can be easily flushed out, leaving behind an interconnected, perfusable channel network within the cell-laden scaffold. nih.govgoogle.com

Iii. Fundamental Research on Solubilization and Self Assembly Mechanisms of F 127 20% Solution in Dmso

Micellization Behavior of F 127 in the Presence of DMSO and Aqueous Media

Pluronic F127 (F127), a non-ionic triblock copolymer, is known for its ability to self-assemble into micelles in aqueous solutions. This behavior is driven by the amphiphilic nature of its constituent blocks: hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO). The formation of these micelles is a critical prerequisite for their function in solubilization and as delivery systems in research applications. The presence of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), can significantly modulate this self-assembly process.

The initiation of micelle formation is characterized by two key parameters: the critical micelle concentration (CMC) and the critical micelle temperature (CMT). The CMC is the concentration of surfactant above which micelles form, while the CMT is the temperature threshold for micellization at a given concentration.

Conversely, while low concentrations of DMSO promote micellization, higher concentrations can have the opposite effect, inhibiting the formation of F127 micelles. researchgate.net This is because at higher concentrations, the solvent environment becomes more favorable for the individual polymer chains (unimers), thus increasing the CMC. One study observed that as the concentration of DMSO increased, the intensity of micellization, represented by the area under the endothermic peak in differential scanning calorimetry, was reduced. sci-hub.st

The table below summarizes the effect of DMSO on the micellization parameters of F127 based on findings from various studies.

ParameterEffect of Low DMSO ConcentrationRationale
Critical Micelle Temperature (CMT) DecreaseDisruption of water structure around PPO blocks, increasing system hydrophobicity. nih.govresearchgate.net
Critical Micelle Concentration (CMC) DecreasePromotion of self-assembly due to increased hydrophobicity. nih.gov

This table is for illustrative purposes and the exact quantitative effects can vary based on specific experimental conditions such as the precise concentration of F127 and DMSO, as well as the temperature and pH of the aqueous medium.

In aqueous solutions, F127 typically forms spherical core-shell micelles. researchgate.net The hydrophobic PPO blocks constitute the core, while the hydrophilic PEO blocks form the outer corona, which interfaces with the surrounding aqueous environment. researchgate.net The size of these micelles is generally in the nanometer range, typically between 20 to 30 nm in diameter. nih.govresearchgate.net

The presence of DMSO in the formulation can influence the morphology and size of these micelles. Studies utilizing techniques such as dynamic light scattering (DLS) have been employed to characterize these changes. For instance, the hydrodynamic diameter of F127 micelles can be altered in the presence of co-solvents. nih.gov It has been observed that the addition of DMSO can lead to the formation of more compact micelles. sci-hub.st

Furthermore, the morphology of F127 micelles can transition from spherical to other shapes like cylindrical or worm-like micelles, or even form larger aggregates, depending on factors such as temperature, concentration, and the presence of additives. researchgate.net While pure F127 in aqueous solution may not readily undergo such transitions, the presence of certain co-solvents can induce these changes. researchgate.net

The following table provides a general overview of the morphological characteristics of F127 micelles in research formulations containing DMSO.

Micelle CharacteristicDescriptionTechniques for Characterization
Shape Predominantly spherical core-shell structures. researchgate.netDynamic Light Scattering (DLS), Small-Angle Neutron Scattering (SANS), Transmission Electron Microscopy (TEM). nih.govnih.govresearchgate.net
Size (Hydrodynamic Diameter) Typically in the range of 20-30 nm. nih.govresearchgate.net Can be influenced by DMSO concentration.Dynamic Light Scattering (DLS). nih.gov
Core Composition Hydrophobic poly(propylene oxide) (PPO) blocks. researchgate.netNuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com
Corona Composition Hydrophilic poly(ethylene oxide) (PEO) blocks. researchgate.netNuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com

Influence of DMSO on Critical Micelle Concentration and Temperature

Mechanisms of Hydrophobic Compound Solubilization Facilitated by F 127 (20% solution in DMSO)

A primary application of F127 micelles in research is the solubilization of hydrophobic compounds in aqueous environments. The core-shell structure of the micelles provides a microenvironment conducive to encapsulating molecules with poor water solubility.

In many research contexts, particularly in biological assays, it is necessary to introduce water-insoluble compounds into physiological media. nih.gov Stock solutions of these compounds are often prepared in organic solvents like DMSO. nih.gov However, upon dilution into an aqueous medium, these compounds can precipitate, leading to inaccurate experimental results. nih.gov

The use of a 20% F127 solution in DMSO as a starting formulation can be particularly advantageous. The DMSO acts as a co-solvent, initially dissolving the hydrophobic compound, while the F127, upon dilution in an aqueous medium, self-assembles into micelles that then encapsulate the compound. This method has been shown to significantly increase the aqueous solubility of various hydrophobic molecules. mdpi.com

The interaction between F127 micelles and hydrophobic solutes is primarily driven by hydrophobic interactions. The nonpolar solute molecules preferentially partition into the hydrophobic PPO core of the micelle to minimize their contact with the surrounding water molecules. unesp.br

The location of the solubilized molecule within the micelle can vary depending on its polarity. Highly hydrophobic molecules are likely to be located deep within the PPO core. More amphiphilic molecules may reside at the core-corona interface. The specific interactions can be investigated using techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide insights into the proximity of the solute to the different blocks of the F127 polymer. researchgate.net

Studies have shown that the solubilization of a hydrophobic drug within the F127 micelle can lead to an increase in the micelle's hydrodynamic diameter, providing evidence of successful encapsulation. nih.gov The efficiency of this encapsulation is influenced by the hydrophobicity of both the solute and the F127 polymer itself. nih.gov

Role of F 127 in Dispersing Water-Insoluble Materials in Physiological Media for Research

Thermoreversible Gelling Behavior of F 127 (20% solution in DMSO) in Research Systems

Aqueous solutions of F127 at sufficiently high concentrations (typically 20-30% w/w) exhibit a unique property known as reverse thermal gelation. ddtjournal.com This means the solution is a liquid at lower temperatures (e.g., 4-5°C) and transforms into a gel as the temperature is raised to ambient or physiological temperatures. ddtjournal.com This transition is reversible upon cooling. ddtjournal.com

The mechanism of gelation involves the organization of F127 micelles into a closely packed structure, such as a cubic or hexagonal lattice. researchgate.netacs.org This ordering of micelles restricts their movement and results in the macroscopic properties of a gel.

The presence of DMSO in the formulation can influence this gelling behavior. Similar to its effect on micellization, DMSO can lower the critical gelation temperature (CGT) of F127 solutions. researchgate.net This means that a solution containing DMSO may form a gel at a lower temperature compared to a purely aqueous solution of the same F127 concentration. The addition of DMSO has been shown to reduce the gelation temperature in a concentration-dependent manner. sci-hub.st

This thermoreversible gelling property is of significant interest in various research applications, as it allows for the formation of a gel scaffold in situ upon a temperature change.

The following table summarizes the key aspects of the thermoreversible gelling of F127 in research systems containing DMSO.

PropertyDescriptionInfluence of DMSO
Phenomenon Reverse thermal gelation: liquid at low temperatures, gel at higher temperatures. ddtjournal.comLowers the critical gelation temperature (CGT). researchgate.netsci-hub.st
Mechanism Temperature-induced packing of micelles into an ordered lattice. researchgate.netCan promote the formation of more compact micelles, potentially influencing the gel structure. sci-hub.st
Concentration Dependence Typically occurs at F127 concentrations of 20-30% w/w in aqueous solutions. ddtjournal.comThe presence of DMSO can modulate the effective concentration required for gelation.
Reversibility The sol-gel transition is reversible with temperature changes. ddtjournal.comDoes not inhibit the reversibility of the gelation process.

Analysis of Sol-Gel Transition Temperatures in Experimental Formulations

The sol-gel transition is a critical characteristic of Pluronic F-127 solutions, marking the point at which the solution transforms from a liquid (sol) to a semi-solid (gel). This transition is temperature-dependent and is a key parameter in many research applications. For a 20% aqueous solution of F-127, this transition typically occurs around room temperature. wpmucdn.comrsc.org

The inclusion of DMSO in the formulation has a notable impact on the sol-gel transition temperature. Research indicates that DMSO can lower the gelation temperature. researchgate.netsci-hub.st This phenomenon is attributed to the "salting out" effect, where the presence of a co-solvent like DMSO reduces the solubility of the polymer, promoting micellar aggregation at lower temperatures. researchgate.net For instance, studies have shown that even small concentrations of DMSO can lead to the formation of a gel phase below room temperature in a 20% poloxamer solution. sci-hub.st

The precise sol-gel transition temperature is a function of both the F-127 concentration and the concentration of any additives, including DMSO. The table below summarizes typical sol-gel transition temperatures for various Pluronic F-127 concentrations in aqueous solutions, providing a baseline for understanding the effects of co-solvents like DMSO.

Pluronic F-127 Concentration (w/v)SolventSol-Gel Transition Temperature (°C)
18%PBS (pH 7.4)29.2 nih.gov
20%Deionized Water34 wpmucdn.com
21%PBS (pH 7.4)26.4 nih.gov
24%PBS (pH 7.4)23.1 nih.gov
25%Water-based media~37 (fast gelation) researchgate.net
27%PBS (pH 7.4)20.9 nih.gov
30%Deionized Water23 wpmucdn.com

This table presents data for Pluronic F-127 in aqueous solutions to illustrate the concentration dependence of the sol-gel transition temperature. The presence of DMSO would be expected to lower these values.

Factors Influencing Gelation Dynamics in F 127 (20% solution in DMSO) Research Systems

The dynamics of gelation, including the rate and mechanism of gel formation, are influenced by several factors in research systems containing a 20% solution of F-127 in DMSO.

Temperature: As the primary stimulus, a sudden increase in temperature is a key factor in initiating gelation. nih.gov The rate of heating can also influence the resulting gel properties. researchgate.net

Polymer Concentration: While the focus is on a 20% solution, slight variations in concentration can significantly impact gelation time and strength. nih.gov Higher concentrations generally lead to faster gelation and a more rigid gel. nih.gov

Presence of Co-solvents and Additives: DMSO itself is a major factor influencing gelation dynamics. researchgate.net Its concentration will directly affect the gelation temperature and kinetics. sci-hub.st Other additives, such as salts or other polymers, can also alter the gelation process through mechanisms like the "salting out" effect or by forming interpenetrating networks. researchgate.netmdpi.com For example, the addition of certain peptides has been shown to delay the sol-gel transition, allowing for better control over the process. nih.gov

Shear Conditions: The application of shear during the gelation process can disrupt the formation of the micellar network, affecting the final gel structure and properties. nih.gov

Research has shown that for a 20% Pluronic F-127 solution, the sol-gel transition can be very rapid, occurring within 20-30 seconds upon a temperature increase to 37°C. nih.gov This rapid gelation is a significant feature for many research applications.

Rheological Characterization of F 127 (20% solution in DMSO) for Research Applications

Rheology, the study of the flow of matter, provides crucial insights into the mechanical properties of F-127 gels. This characterization is essential for designing and optimizing their use in various research applications, from biofabrication to microfluidics.

Viscoelastic Properties of F 127 Hydrogels for Biofabrication Research

In biofabrication, the viscoelastic properties of a hydrogel are paramount. The hydrogel must possess suitable characteristics to be extruded through a nozzle (shear-thinning behavior) and then rapidly recover its structure to maintain the printed shape (self-healing). nih.govmdpi.com

A 20% F-127 solution, particularly when modified with DMSO, can be tuned to exhibit these desirable properties. The viscoelastic nature of these hydrogels is characterized by the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component. In the gel state, G' is significantly higher than G'', indicating a predominantly solid-like behavior. researchgate.netreading.ac.uk

The following table presents representative viscoelastic data for Pluronic F-127 hydrogels, highlighting the influence of concentration and additives, which would be further modulated by the presence of DMSO.

FormulationG' (Pa) at 37°CG'' (Pa) at 37°CKey Observations
25% F-127 in PBS16500 researchgate.net---Suitable for bio-ink due to fast gelation and pseudoplastic behavior. researchgate.net
15% F-127 with 1% Fmoc-Phe-Phe-OMe------Delayed sol-gel transition, enabling better control. nih.gov
20% F-127------Exhibits high yield stress, acting as a viscoplastic fluid. nih.gov
14% F-127 with alginate~5000 researchgate.net---Gel strength increased in physiological conditions. mdpi.com

This table provides examples of the viscoelastic properties of Pluronic F-127 hydrogels under different conditions. The inclusion of DMSO would alter these values.

The shear-thinning behavior of F-127 gels is another critical property for biofabrication. kse.org.kw Under high shear rates, such as during extrusion, the viscosity of the gel decreases significantly, allowing it to flow. nih.gov Once the shear is removed, the gel rapidly recovers its viscosity and structure. researchgate.net This self-healing property is essential for maintaining the fidelity of printed constructs. nih.govmdpi.com

Flow Characteristics of F 127 (20% solution in DMSO) in Microfluidic Research Designs

In microfluidic devices, the flow characteristics of a 20% F-127 solution in DMSO are of great interest. The ability to control the sol-gel transition allows for the creation of in-situ barriers, valves, or scaffolds within microchannels. nih.govwiley.com

The viscosity of the F-127 solution is a key parameter. At low temperatures, the solution has a low viscosity, allowing it to be easily introduced into microfluidic channels. mdpi.com As the temperature is increased, the viscosity rises sharply as the solution transitions to a gel. mdpi.com The presence of DMSO can be used to fine-tune this viscosity profile and the gelation temperature to suit the specific requirements of the microfluidic device. researchgate.net

The non-adhesive nature of Pluronic F-127 is also advantageous in microfluidics, as it can help to minimize cell adhesion to the channel walls. nih.gov Furthermore, the flow rate within the microchannels can be regulated by modifying the surface properties of the channels with Pluronic F-127, which can alter the hydrophilicity and contact angle. mdpi.com

Iv. Applications of F 127 20% Solution in Dmso in Advanced Cell and Tissue Culture Research

Development of Novel Scaffolds for 3D Cell Growth and Differentiation Studies.nih.govadvancedbiomatrix.com

The thermo-responsive nature of Pluronic F-127 makes it an excellent candidate for creating three-dimensional (3D) scaffolds for cell culture. nih.govmdpi.com Aqueous solutions of Pluronic F-127 are liquid at low temperatures and form a gel at physiological temperatures, a property known as reverse thermal gelation. nih.govresearchgate.net This characteristic allows for the easy mixing of cells with the polymer solution at a low temperature, which then solidifies into a hydrogel scaffold upon warming to 37°C, encapsulating the cells within a 3D matrix. researchgate.net

The hydrogels formed from Pluronic F-127 possess a porous structure that is crucial for cellular encapsulation. This network allows for the diffusion of nutrients, oxygen, and metabolic waste, which is essential for maintaining cell viability and function within the 3D construct. nih.gov The porosity of these scaffolds can be influenced by the concentration of the Pluronic F-127 solution. researchgate.net

In a research context, these porous hydrogels serve as a synthetic extracellular matrix (ECM), mimicking the natural microenvironment of cells and facilitating the study of cell behavior in a more physiologically relevant context than traditional 2D cell culture. nih.govnih.gov The ability to create these structures is particularly valuable in tissue engineering, where the goal is to generate functional tissues. nih.gov

Studies have shown that Pluronic F-127-based scaffolds are generally biocompatible and can support the proliferation and maintenance of the morphology of various cell types. For instance, dental pulp stem cells encapsulated in a Pluronic F-127 hydrogel demonstrated high viability and proliferation. nih.gov The hydrogel supported the differentiation of these stem cells into both osteogenic and adipogenic lineages. nih.gov

However, the concentration of Pluronic F-127 can impact cell behavior. While lower concentrations are well-tolerated, higher concentrations (10% w/w and above) have been shown to decrease cell viability and inhibit proliferation for some cell lines, such as human liver carcinoma cells (HepG2). researchgate.net The addition of membrane-stabilizing agents like hydrocortisone (B1673445) has been investigated to improve cell viability in higher concentration F-127 gels. researchgate.net

Cell TypeScaffold CompositionKey Findings
Dental Pulp Stem Cells (DPSCs)Pluronic F-127 hydrogelHigh viability and proliferation; supported osteogenic and adipogenic differentiation. nih.gov
Human Liver Carcinoma (HepG2)0.1-5% (w/w) F127 (liquid)Cells proliferated and maintained high viability. researchgate.net
Human Liver Carcinoma (HepG2)10% (w/w) F127 (liquid)Significant decrease in cell viability and no proliferation. researchgate.net
Human Liver Carcinoma (HepG2)15-20% (w/w) F127 (gel)Complete cell death by 5 days. researchgate.net
Human Liver Carcinoma (HepG2)F127 gel with 60 nM hydrocortisoneViability improved to >70%. researchgate.net

Engineering of Porous Structures for Cellular Encapsulation in Research

Cryopreservation Strategies Utilizing F 127 (20% solution in DMSO) for Cell Lines and Tissues in Research

Cryopreservation is a vital technique for the long-term storage of biological materials. nih.gov DMSO is a widely used cryoprotectant due to its ability to prevent the formation of damaging ice crystals. nih.govwjgnet.com The combination of Pluronic F-127 with DMSO in cryopreservation protocols is an area of active research, aiming to enhance post-thaw cell viability and function.

Standard cryopreservation protocols often involve a 10% DMSO solution. nih.govwjgnet.com Research into optimizing these protocols includes exploring different concentrations of DMSO and the addition of other cryoprotective agents (CPAs). Reducing the concentration of DMSO is desirable as it can be toxic to cells. nih.gov Some studies have successfully used lower concentrations of DMSO (as low as 2.5-5%) in combination with other substances like dextran, trehalose, or polyethylene (B3416737) glycol (PEG) to achieve comparable post-thaw viability to the standard 10% DMSO. wjgnet.comtandfonline.com

Pluronic F-127 has been investigated as a component in novel cryopreservation strategies. For example, nanoparticles composed of Pluronic F-127 and chitosan (B1678972) have been used to deliver trehalose, a cryoprotectant, into cells, offering a potential DMSO-free cryopreservation method. d-nb.info In one study, this method resulted in 90% cell viability after rewarming, comparable to DMSO-based protocols. d-nb.info

A critical aspect of developing new cryopreservation methods is assessing the viability and functionality of cells after thawing. nih.gov Studies have shown that while DMSO is effective at preserving cell viability, it can sometimes impair functional recovery. nih.gov

When evaluating alternatives or supplements to DMSO, researchers look at various parameters post-thaw, including cell attachment, proliferation, surface marker expression, and differentiation potential. For instance, human mesenchymal stromal cells (MSCs) cryopreserved in a DMSO-free solution containing ethylene (B1197577) glycol and sucrose (B13894) showed no significant differences in cell marker expression, proliferation, or multipotent differentiation compared to fresh cells. nih.gov Similarly, MSCs cryopreserved with reduced DMSO concentrations supplemented with PEG maintained their ability to differentiate into osteogenic, adipogenic, and chondrogenic lineages. tandfonline.com

Cryopreservation MethodCell TypePost-Thaw Viability/Functionality
10% DMSOHuman Primary Conjunctival Stem Cells~80% viability. researchgate.net
Glycerol-based mediumHuman Primary Conjunctival Stem Cells~60% viability. researchgate.net
Trehalose-loaded Pluronic F127-chitosan nanoparticlesHuman Adipose-Derived Stem Cells (hADSCs)90% viability, comparable to DMSO. d-nb.info
Ethylene glycol and sucroseNeural Stem CellsNo substantial differences in cell markers, proliferation, or differentiation compared to fresh cells. nih.gov
7.5% DMSO + 2.5% PEG + 2% BSAHuman Bone Marrow-Derived MSCsViability comparable to 10% DMSO; maintained differentiation potential. tandfonline.com

Optimization of Cryopreservation Protocols with F 127 (20% solution in DMSO)

Co-Culture Systems and Organoid Research Facilitated by F 127 (20% solution in DMSO) Matrices

The development of co-culture systems and organoids represents a significant advancement in in-vitro modeling of complex biological systems. nih.gov Pluronic F-127-based hydrogels are valuable tools in this field. advancedbiomatrix.com

The ability of Pluronic F-127 to form a 3D matrix allows for the co-culturing of different cell types in a spatially organized manner, mimicking the cellular organization of tissues. This is crucial for studying cell-cell interactions and their role in tissue function and disease.

In organoid research, which involves growing miniature, self-organizing 3D tissue constructs that recapitulate the architecture and function of organs, the choice of matrix is critical. nih.gov While Matrigel is commonly used, there is a growing interest in synthetic hydrogels like Pluronic F-127 due to their tunable properties and defined composition. nih.gov Non-swellable di-acrylated Pluronic F-127 hydrogels with microwells have been developed to create uniform-sized vascular spheroids, demonstrating the potential of modified Pluronic F-127 in high-throughput drug and toxicity screening. researchgate.net

Design of Complex Multicellular Environments Using F 127 Hydrogels

The creation of in vitro models that accurately reflect the complex multicellular architecture of native tissues is a significant goal in tissue engineering. F 127 hydrogels serve as a key platform for this purpose due to their tunable mechanical properties and biocompatibility. polito.itrsc.org Researchers utilize these hydrogels to design and fabricate intricate 3D environments that support the co-culture of multiple cell types in defined spatial arrangements.

A primary method for constructing these environments is 3D bioprinting. nih.gov F 127-based bioinks can be prepared by mixing the polymer with one or more cell types at a low temperature where the solution remains fluid. polito.itadvancedsciencenews.com This cell-laden bioink is then extruded through a printer nozzle into a warmer environment (e.g., 37°C), causing it to instantly gel and form a stable, layered 3D structure. researchgate.net This layer-by-layer deposition allows for the precise positioning of different cell populations, creating organized, tissue-like constructs. engineering.org.cn For example, fibroblasts and keratinocytes can be printed in distinct layers to model skin, or different neuronal populations can be arranged to mimic brain tissue architecture.

Another sophisticated application of F 127 is its use as a temporary, sacrificial material in biofabrication. nih.govmdpi.com In this technique, a structure, such as a vascular network, is first printed using an F 127 hydrogel. This printed network is then embedded within a second, more stable, cell-laden hydrogel (e.g., gelatin or a modified alginate). nih.govmdpi.com Once the surrounding material is crosslinked or stabilized, the entire construct is cooled. This temperature drop causes the F 127 hydrogel to liquefy, allowing it to be easily washed out, leaving behind a network of hollow, perfusable channels within the main hydrogel. nih.govmdpi.com These channels can then be seeded with endothelial cells to form biomimetic blood vessels, creating a vascularized tissue construct that is essential for the survival of thick, complex tissues. nih.govmdpi.com This approach has been successfully used to create vascularized models of renal tubules and other organ-specific tissues. mdpi.commdpi.com

Furthermore, F 127 hydrogels can be modified by incorporating bioactive molecules or other polymers to create more complex and functional environments. researchgate.net For instance, conjugating F 127 with fibrinogen, a protein involved in blood clotting and cell adhesion, creates a hydrogel that not only provides structural support but also presents bioactive sites that can influence cell behavior and matrix remodeling. researchgate.net Similarly, incorporating peptides like Arg-Gly-Asp (RGD) can enhance cell adhesion and promote the formation of spheroids, which are crucial for modeling tumors and other multicellular structures. mdpi.comnih.gov

Table 1: Methodologies for Designing Complex Multicellular Environments with F 127 Hydrogels
MethodologyDescriptionCell Types UsedKey Finding/ApplicationReference
3D Bioprinting (Bioink)F 127 hydrogel mixed with cells is extruded layer-by-layer to build a 3D structure. The hydrogel provides mechanical support for the encapsulated cells.Balb/3T3 fibroblasts, Dental Pulp Stem Cells (DPSCs)Achieved homogeneous cell distribution and high cell viability (>80%) post-printing. Suitable for creating cellularized scaffolds. nih.govpolito.it
Sacrificial BioprintingF 127 is printed as a temporary template (e.g., for channels) within a permanent hydrogel. The F 127 is later removed by cooling to create voids.Human Umbilical Vein Endothelial Cells (HUVECs), Human Aortic Vascular Smooth Muscle Cells (HA-VSMCs), Human Dermal Fibroblasts (HDF-n)Successfully fabricated pre-vascularized, multi-layered blood vessel substitutes with distinct intima, media, and adventitia layers. nih.gov
MicromoldingThermoresponsive micromolds made from polymers like PNIPAAm are used to pattern multiple cell types within a multicompartment hydrogel.Not specifiedEnabled spatial immobilization of two different cell types within a single hydrogel, mimicking native tissue complexity. nih.gov
Hybrid Hydrogel FormulationF 127 is conjugated with bioactive molecules like fibrinogen or peptides (RGD) to create a hydrogel with enhanced biological functionality.Dermal fibroblasts, Adipose-derived stem cells (ASCs)The hybrid material provided inductive signals to cells, influencing cell morphology and remodeling, and promoted higher cell adhesion. researchgate.netmdpi.com

Investigation of Cell-Cell Interactions within F 127 (20% solution in DMSO) Supported Cultures

Understanding the intricate communication between different cell types is fundamental to developmental biology and disease pathology. The 3D culture systems enabled by F 127 hydrogels provide an ideal platform for investigating these cell-cell interactions in a physiologically relevant context, which is often lost in traditional 2D monolayer cultures. mdpi.com

By creating co-culture models within F 127 hydrogels, researchers can observe and quantify how one cell population influences the behavior of another. For instance, in cancer research, F 127-based hydrogels are used to co-culture tumor cells with stromal cells, such as fibroblasts or immune cells, to model the tumor microenvironment. These models have shown that interactions between cancer cells and fibroblasts can promote cancer cell invasion and metastasis. acs.org The 3D structure allows for the study of complex signaling dynamics, including the exchange of soluble factors and direct cell-to-cell contact, which are critical drivers of tumor progression.

The development of vascularized tissues using sacrificial F 127 templates has opened new avenues for studying the interactions between parenchymal cells and endothelial cells. nih.gov For example, after creating endothelialized channels within a hydrogel containing liver cells (hepatocytes), researchers can study the formation of functional liver sinusoids and bile canaliculi, processes that depend on intimate signaling between hepatocytes and endothelial cells. These models are crucial for drug toxicity screening and for understanding liver regeneration.

Moreover, the formation of uniform-sized cellular spheroids in F 127-based hydrogels allows for high-throughput studies of cell-cell interactions. rsc.org Co-culture spheroids, such as those formed from human umbilical vein endothelial cells (HUVECs) and fibroblasts, can be used to study angiogenesis (the formation of new blood vessels). rsc.org The F 127 hydrogel supports the self-assembly of these cells into organized structures, and researchers can analyze the secretion of factors like nitric oxide and prostacyclin to assess endothelial function, which is heavily influenced by the supporting fibroblasts. rsc.org The modification of F 127 hydrogels with peptides can further promote cell aggregation into 3D spheres, enhancing cell-to-cell contact and better mimicking in vivo tissue formation. mdpi.com

Table 2: Research Findings on Cell-Cell Interactions in F 127 Hydrogel Cultures
Research AreaCo-cultured Cell TypesF 127 Hydrogel SystemObserved Interaction/OutcomeReference
Vascular Tissue EngineeringHuman Umbilical Vein Endothelial Cells (HUVECs), FibroblastsNon-swellable F127-diacrylate (F127-DA) hydrogel with microwellsSpontaneous formation of uniform-sized vascular spheroids. Endothelial function (secretion of NO, PGI2) was significantly higher in co-culture spheroids compared to 2D culture. rsc.org
Tumor Invasion ModelingBreast Cancer Cells, FibroblastsHybrid hydrogel (collagen-alginate, similar principle to modified F 127 systems)Demonstrated "follow-the-leader" migration where fibroblasts lead the invasion of cancer cells, mimicking in vivo tumor progression. acs.org
Bone/Adipose Tissue RegenerationDental Pulp Stem Cells (DPSCs), Human Bone Marrow Mesenchymal Stem Cells (hBMMSCs)Pure Pluronic F-127 hydrogelF 127 provided a suitable microenvironment for Mesenchymal Stem Cells (MSCs) to differentiate into osteogenic and adipogenic lineages, indicating supportive signaling from the 3D matrix. nih.gov
Cell Adhesion and Spheroid FormationHair Follicle Mesenchymal Stem Cells (HFMSC), Swiss 3T3 fibroblastsF 127 hydrogel modified with GRGD peptideThe modified hydrogel promoted cell aggregation into 3D spheroids, which is predicted to enhance the differentiation potential of stem cells through increased cell-cell contact. mdpi.com

V. F 127 20% Solution in Dmso in Controlled Release System Research for Model Studies

Principles of Controlled Release from F 127 Hydrogels in Simulated Biological Environments

The foundation of F 127's utility in controlled release lies in its ability to form a gel at physiological temperatures. Aqueous solutions of F 127, typically between 20% and 30% (w/w), are liquid at refrigerated temperatures but transform into a gel state upon warming. ddtjournal.com This reversible thermal gelation is a key characteristic exploited in drug delivery research. ddtjournal.com The presence of DMSO in the formulation can influence these properties. Studies have shown that DMSO can lower the critical micellization and gelation temperatures of Pluronic solutions. sci-hub.st

Analysis of Release Kinetics for Model Biomolecules from F 127 Matrices

The release of therapeutic agents from F 127 hydrogels is a complex process governed by several factors. Research has shown that the release kinetics can be modeled using various mathematical equations, including zero-order, first-order, and Higuchi models, to elucidate the underlying mechanisms. bezmialemscience.org For instance, the release of both hydrophobic and hydrophilic model drugs from Pluronic F127-based nanoparticles has been observed to follow a burst release pattern, which is thought to be driven by the concentration gradient resulting from the slow degradation of the polymer matrix. nih.gov

The release profile is also influenced by the nature of the entrapped molecule. For example, the release of a hydrophobic drug, flufenamic acid, from a Pluronic gel was accelerated in the presence of DMSO, whereas the release of a hydrophilic drug, metoprolol (B1676517) tartrate, was reduced. researchgate.net This suggests that the interaction between the drug, the polymer, and the solvent system plays a crucial role in the release kinetics.

Impact of F 127 Concentration on Release Profiles in Research Models

The concentration of F 127 in the hydrogel is a critical parameter that directly affects the release profile of an entrapped agent. Generally, an increase in the polymer concentration leads to a more entangled micellar structure, resulting in higher viscosity and a slower drug release rate. nih.gov This is attributed to the decrease in the number and dimensions of water channels within the gel matrix. nih.gov

Conversely, a decrease in the F 127 concentration typically results in an increased sol-gel transition temperature. nih.gov Research has demonstrated that F 127 solutions with concentrations of 18% and above form a non-flowing gel when incubated at 37°C. bezmialemscience.org The gelation temperature has been observed to decrease as the F 127 concentration increases. bezmialemscience.org For instance, one study reported sol-gel transition temperatures of 29.2°C, 26.4°C, 23.1°C, and 20.9°C for 18%, 21%, 24%, and 27% F 127 solutions, respectively. nih.gov

Design and Characterization of F 127 (20% solution in DMSO)-Based Release Systems for In Vitro Assays

The design of F 127-based release systems for research purposes involves the careful incorporation of active agents and a thorough characterization of the release mechanisms. The use of a 20% F 127 solution in DMSO provides a versatile platform for these investigations.

Incorporation of Active Agents into F 127 (20% solution in DMSO) Hydrogels for Research

The amphiphilic nature of F 127, with its hydrophobic poly(propylene oxide) (PPO) core and hydrophilic poly(ethylene oxide) (PEO) shells, allows for the encapsulation of a wide range of molecules. diva-portal.org The hydrophobic core of the micelles serves as a reservoir for poorly water-soluble drugs. diva-portal.org The process of incorporating active agents often involves dissolving the agent in the F 127/DMSO solution at a low temperature, where it remains in a liquid state. nih.gov Upon warming to physiological temperature, the solution forms a gel, entrapping the agent within the matrix.

For example, to study the release of the anticancer drug paclitaxel (B517696), it was incorporated into an 18% F 127 hydrogel. nih.gov In another study, the hydrophobic drug thymoquinone (B1682898) was encapsulated in Pluronic F127 micelles, with the initial step involving the preparation of a stock solution by dissolving the drug in DMSO. nih.gov

Mechanisms of Release (e.g., Diffusion, Degradation) from F 127 (20% solution in DMSO) Systems in Research

The release of an active agent from an F 127 hydrogel is primarily governed by two mechanisms: diffusion of the drug through the aqueous channels of the hydrogel and erosion or degradation of the gel matrix itself. scispace.com The dominant mechanism can depend on the properties of the drug and the specific formulation of the hydrogel.

Studies have shown that the release of certain drugs from F 127 gels does not follow simple Fickian diffusion but is instead governed by matrix erosion kinetics. scispace.com This indicates that the dissolution of the gel is a significant factor in the release process. The presence of DMSO can also influence these mechanisms. For instance, low concentrations of DMSO have been found to have minor effects on the dissolution of Pluronic P407 (a similar poloxamer) gels and the release of model drugs. diva-portal.org However, in some cases, DMSO has been observed to accelerate the dissolution of the gel. sci-hub.st

Evaluation of F 127 (20% solution in DMSO) for Sustained Release in Ex Vivo or Simulated Studies

To assess the potential of F 127 (20% solution in DMSO) as a sustained-release system, ex vivo and simulated in vitro studies are crucial. These studies aim to mimic the physiological environment and evaluate the release profile over an extended period.

In a typical in vitro release study, the drug-loaded hydrogel is placed in a release medium, often a phosphate-buffered saline (PBS) solution, maintained at 37°C. rsc.org Samples of the release medium are collected at predetermined time intervals and analyzed to determine the concentration of the released drug. rsc.org For example, the release of 5-fluorouracil (B62378) from a 20% F 127 hydrogel was studied in PBS at 37°C. rsc.org

Ex vivo studies often utilize excised tissues to simulate the biological barrier. For instance, the diffusion of acyclovir (B1169) from an optimized formulation was studied using an excised buccal skin membrane, showing a linear pattern of release over 8 hours. tandfonline.com These studies provide valuable data on the ability of the F 127 hydrogel to provide sustained delivery of the active agent.

Assessment of Release Longevity in Controlled Laboratory Conditions

The longevity of drug release from F127-based systems is a critical parameter evaluated in controlled laboratory settings, typically using diffusion cells or membrane-less models. scielo.brscispace.com Studies show that the release profile is often characterized by an initial rapid release phase, followed by a more sustained, slower release over an extended period. mdpi.com For instance, in one study using F127 micelles, an initial fast release was observed over the first 12 hours, followed by a much slower release rate for up to 48 hours. mdpi.com At the 12-hour mark, 55% of Docetaxel and 44% of Doxorubicin were released from F127 micelles at a pH of 7.4. mdpi.com

The presence of DMSO as a co-solvent has been shown to significantly influence release profiles. A key study investigating 20% w/w F127 gels found that DMSO accelerated the release of the hydrophobic drug flufenamic acid, while it slowed the release of the hydrophilic drug metoprolol tartrate. sci-hub.st This is attributed to DMSO's ability to disrupt water structures around the hydrophobic PPO blocks of the F127 polymer, which in turn affects the gel structure and the solubility and diffusion of the entrapped drug. sci-hub.stnih.gov

Table 1: Cumulative Release of Various Drugs from F127-Based Systems in In Vitro Studies

Model DrugF127 SystemTime PointCumulative Release (%)Source
DocetaxelF127 Micelles (2 wt% in PBS, pH 7.4)12 h55% mdpi.com
DocetaxelF127 Micelles (2 wt% in PBS, pH 7.4)48 h88% mdpi.com
DoxorubicinF127 Micelles (2 wt% in PBS, pH 7.4)12 h44% mdpi.com
DoxorubicinF127 Micelles (2 wt% in PBS, pH 7.4)48 h57% mdpi.com
5-Fluorouracil20% F127 Hydrogel (in PBS)12 h47.6% rsc.org

Comparative Studies of F 127 (20% solution in DMSO) with Other Polymers in Release Research

To better understand the performance of F127-based systems, researchers conduct comparative studies against other polymeric carriers or modified F127 formulations. These studies highlight the relative advantages and disadvantages concerning drug release profiles.

One study compared the release of 5-fluorouracil from a standard 20% F127 hydrogel with a hydrogel modified with oligo(lysine), named FL-2. rsc.org The modified FL-2 hydrogel exhibited a much faster and more complete release, reaching 89.5% release at 12 hours, compared to 47.6% for the unmodified F127 hydrogel. rsc.org The release rate from the FL-2 hydrogel was calculated to be 1.9 times faster than that of the standard F127 hydrogel, demonstrating how chemical modification of the polymer backbone can significantly alter release characteristics. rsc.org

In another comparative study, F127 micelles were evaluated against Pluronic P104 micelles for the delivery of Docetaxel and Doxorubicin. mdpi.com While both systems provided sustained release for 48 hours, the amount of drug released was different. mdpi.com For instance, at pH 7.4, the amount of Docetaxel released from F127 micelles was higher than from P104 micelles. Conversely, the release of Doxorubicin was lower from F127 micelles compared to P104. mdpi.com This suggests that the specific interaction between the drug and the polymer's hydrophobic core is a determining factor in release performance. mdpi.com

The combination of F127 with other polymers like Poly(lactic-co-glycolic acid) (PLGA) has also been explored. A study on dexamethasone (B1670325) release compared microspheres made of PLGA alone with composite PLGA-F127 microspheres. mdpi.com The PLGA-F127 system showed a significantly more sustained release profile. After an initial burst of about 5% in the first three days, the release was strongly restrained, which was attributed to the gelation of F127 at the microsphere surface upon incubation at 37°C. mdpi.com This contrasts with the more conventional release profile from PLGA-only microspheres.

Furthermore, the inclusion of liposomes within an 18% F127 gel was compared to a simple 18% F127 gel for paclitaxel delivery. researchgate.netnih.gov The liposomal-F127 gel demonstrated a longer drug-release period and a lower release rate compared to the standard F127 gel, an effect credited to the liposomes acting as a drug reservoir within the hydrogel matrix. researchgate.netnih.gov

These comparative analyses underscore that while a 20% F127 system in DMSO or aqueous media provides a versatile platform for controlled release, its performance can be significantly modulated and often improved by chemical modification, combination with other polymers, or the inclusion of other drug-carrying nanostructures.

Table 2: Comparative In Vitro Drug Release from F127 and Other Polymer Systems

DrugF127 SystemComparative SystemKey FindingSource
5-Fluorouracil20% F127 Hydrogel20% FL-2 Hydrogel (Oligo(lysine)-modified F127)FL-2 hydrogel released 89.5% in 12h vs. 47.6% for F127. Release rate was 1.9x faster from FL-2. rsc.org
DocetaxelF127 MicellesPluronic P104 MicellesF127 micelles released a higher amount of Docetaxel than P104 micelles at pH 7.4. mdpi.com
DoxorubicinF127 MicellesPluronic P104 MicellesF127 micelles released a lower amount of Doxorubicin than P104 micelles at pH 7.4. mdpi.com
DexamethasonePLGA-F127 MicrospheresPLGA MicrospheresPLGA-F127 MS showed a much more restrained and prolonged release after a small initial burst. mdpi.com
Paclitaxel18% F127 Gel18% F127 Gel with LiposomesThe liposomal gel exhibited a longer release period and a lower release rate. researchgate.netnih.gov

Vi. Nanotechnology and Advanced Nanocarrier Research Applications of F 127 20% Solution in Dmso

Formulation of Polymeric Micelles with F 127 (20% solution in DMSO) for Research Delivery Vehicles

Pluronic F 127 is an amphiphilic triblock copolymer composed of hydrophilic poly(ethylene oxide) (PEO) and hydrophobic poly(propylene oxide) (PPO) blocks, arranged in a PEO-PPO-PEO structure. sci-hub.senih.gov In aqueous solutions, these polymer chains self-assemble into spherical micelles with a hydrophobic PPO core and a hydrophilic PEO corona. nih.govmdpi.com This micellar structure is particularly advantageous for the encapsulation of hydrophobic drug molecules within the core, thereby increasing their solubility and stability in aqueous environments for research applications. researchgate.netnih.gov A solution of F 127 in DMSO is often used as the starting point for creating these micelles, where the drug and polymer are co-dissolved before introduction into an aqueous phase. mdpi.com

Several laboratory techniques are employed for the preparation of F 127 micelles. Common methods starting from an F 127/DMSO solution include:

Dialysis Method: In this technique, the F 127 polymer is first dissolved in DMSO. mdpi.com This organic solution is then placed in a dialysis bag with a specific molecular weight cut-off and dialyzed against a large volume of water. mdpi.com The gradual removal of DMSO and exchange with water induces the self-assembly of F 127 into micelles. mdpi.com

Solvent Evaporation/Thin-Film Hydration: This method involves dissolving both the F 127 polymer and the hydrophobic compound in a suitable organic solvent system, which can include DMSO. dovepress.comrsc.orgbrieflands.com The solvent is then evaporated under reduced pressure to form a thin film on the wall of a round-bottom flask. Subsequent hydration of this film with an aqueous solution leads to the spontaneous formation of drug-loaded micelles. brieflands.com

Direct Dissolution: For some applications, simple direct dissolution of F 127 in an aqueous medium with stirring is sufficient for micelle formation, particularly at concentrations above the critical micelle concentration (CMC). brieflands.com

Characterization of the resulting micelles is crucial and typically involves the following techniques:

Dynamic Light Scattering (DLS): This technique is used to determine the mean hydrodynamic diameter, size distribution, and polydispersity index (PDI) of the micelles. brieflands.comnih.gov

Transmission Electron Microscopy (TEM): TEM provides direct visualization of the micelles, allowing for the assessment of their morphology and size. dovepress.combrieflands.com

Zeta Potential Measurement: This measurement indicates the surface charge of the micelles, which is an important factor for their stability in suspension. dovepress.combrieflands.com

Fluorescence Spectroscopy: Using a fluorescent probe like pyrene, the critical micelle concentration (CMC) of the F 127 solution can be determined. brieflands.commdpi.com

Table 1: Common Laboratory Techniques for F 127 Micelle Preparation and Characterization

Technique Purpose Key Information Obtained
Dialysis Micelle Formation Gradual self-assembly into micelles
Solvent Evaporation Micelle Formation Spontaneous formation of drug-loaded micelles
Direct Dissolution Micelle Formation Simple and direct micelle formation
Dynamic Light Scattering (DLS) Characterization Hydrodynamic diameter, size distribution, PDI
Transmission Electron Microscopy (TEM) Characterization Morphology and size visualization
Zeta Potential Measurement Characterization Surface charge and stability
Fluorescence Spectroscopy Characterization Critical Micelle Concentration (CMC)

The efficiency of encapsulating a model compound within F 127 micelles is a critical parameter in research. Two key metrics are used to quantify this:

Encapsulation Efficiency (EE%): This represents the percentage of the initial amount of the compound that is successfully encapsulated within the micelles. nih.gov

Drug Loading (DL%): This indicates the weight percentage of the encapsulated compound relative to the total weight of the micelle.

The encapsulation efficiency and loading capacity are influenced by several factors, including the hydrophobicity of the model compound, the drug-to-polymer ratio, and the preparation method used. nih.gov For instance, in one study, the encapsulation of an active pharmaceutical ingredient in F 127 micelles using a dialysis method starting from a DMSO solution yielded an encapsulation efficiency of up to 84.8% and a drug loading of 11.1% at a specific copolymer-to-drug ratio. researchgate.netnih.gov Another study investigating the encapsulation of resveratrol (B1683913) in F 127 micelles reported encapsulation efficiencies between 95.9% and 96.8%. scielo.br

Table 2: Research Findings on Encapsulation Efficiency and Drug Loading in F 127 Micelles

Model Compound Polymer EE% DL% Reference
Antimicrobial Agent Pluronic F127 84.8% 11.1% researchgate.netnih.gov
Resveratrol Pluronic F127 95.9-96.8% Not Reported scielo.br
Curcumin Pluronic F127 ~43.7% ~4.48% nih.govnih.gov
Docetaxel Pluronic F127 56.8% 1.424 mg/g mdpi.com
Doxorubicin Pluronic F127 45.8% 1.145 mg/g mdpi.com

Techniques for Micelle Preparation and Characterization in Laboratory Settings

Development of Nanoparticle Coatings and Nanogels Using F 127 (20% solution in DMSO) in Experimental Systems

Beyond micelle formation, F 127 is extensively used in the development of more complex nanostructures like nanoparticle coatings and nanogels. A 20% solution in DMSO can be a convenient starting point for these fabrications. thermofisher.com

Coating nanoparticles with F 127 offers several advantages in research settings, including improved stability and biocompatibility. sci-hub.se The amphiphilic nature of F 127 allows it to adsorb onto the surface of hydrophobic nanoparticles. researchgate.net The hydrophobic PPO block anchors to the nanoparticle surface, while the hydrophilic PEO chains extend into the surrounding aqueous medium, forming a protective corona. researchgate.netnih.gov This "stealth" layer can help to prevent protein adsorption and reduce recognition by the immune system in biological research models. nih.govresearchgate.net

Strategies for surface modification often involve incubating pre-formed nanoparticles with an F 127 solution. researchgate.net For instance, hydrophobic up-conversion nanoparticles have been successfully coated with F 127, leading to their transfer from an oil phase to an aqueous phase. researchgate.net This coating rendered the nanoparticles stable in culture media for over a week. researchgate.net Similarly, F 127 has been used to coat superparamagnetic iron oxide nanoparticles (SPIONs), enhancing their dispersion in various media. nih.gov

F 127 can be incorporated into the structure of nanogels, which are cross-linked polymer networks capable of swelling in aqueous media. nih.govresearchgate.net By combining F 127 with pH-sensitive polymers like poly(acrylic acid) (PAA), researchers can create nanogels that exhibit pH-dependent swelling and release behavior. nih.govresearchgate.net

In a typical synthesis, F 127 is dissolved in water, and then monomers like acrylic acid, a cross-linker, and an initiator are added. nih.gov The resulting nanogels can encapsulate therapeutic agents. The swelling of these nanogels is often triggered by changes in pH. For example, nanogels made from F 127 and PAA show increased swelling at higher pH values (e.g., pH 7.4) due to the ionization of the carboxylic acid groups in the PAA. nih.gov This property can be exploited for the controlled release of encapsulated compounds in specific pH environments. Research has shown that such nanogels can achieve high drug entrapment efficiencies, for instance, up to 93.51% for terbinafine (B446) HCl. nih.govresearchgate.net

Strategies for Surface Modification of Nanoparticles with F 127

Investigation of Stealth Properties Conferred by F 127 (20% solution in DMSO) in Nanocarrier Research

The hydrophilic PEO chains of F 127 that form the outer corona of micelles and nanoparticle coatings are responsible for conferring "stealth" properties. nih.gov This PEO shield creates a steric barrier that inhibits the adsorption of opsonin proteins from the bloodstream. researchgate.net This, in turn, can reduce the uptake of the nanocarriers by the reticuloendothelial system (RES), leading to prolonged circulation times in preclinical research models. nih.gov

Studies have demonstrated that coating nanoparticles with F 127 enhances their stability in the presence of serum proteins. uni-muenchen.de For example, F 127-coated fluorescent polymeric nanoparticles showed negligible size increase when exposed to serum proteins, indicating protection from degradation. uni-muenchen.de This stability is crucial for in vivo tracking and delivery applications. The "stealth" effect is a key area of investigation as it directly impacts the pharmacokinetic profile and therapeutic efficacy of nanocarriers in research settings.

Vii. Chemical Modification and Functionalization of F 127 20% Solution in Dmso for Enhanced Research Utility

Synthesis and Characterization of Modified F 127 Polymers for Specific Research Aims

The modification of F127 primarily targets the terminal hydroxyl groups on its hydrophilic poly(ethylene oxide) (PEO) chains. nih.govdovepress.com Various synthetic strategies have been developed to introduce a range of functional groups, thereby creating derivatives with tailored properties.

The introduction of carboxylic acid and amine functionalities onto the F127 backbone imparts pH-responsiveness and provides reactive sites for further conjugation. nih.govresearchgate.net

Synthesis:

Carboxylic Acid-Modified F 127 (ADF127): One common method to introduce carboxylic acid groups involves a two-step process. First, the terminal hydroxyl groups of F127 are reacted with a compound like succinic anhydride (B1165640). This reaction opens the anhydride ring and forms an ester linkage, leaving a terminal carboxylic acid group. The resulting carboxylated F127 can then be further purified. researchgate.net Another approach involves using β-alanine for modification. researchgate.net

Amine-Modified F 127 (EDF127): Amine-terminated F127 can be synthesized through a multi-step process. The terminal hydroxyl groups can first be oxidized to form aldehyde groups. researchgate.net These aldehyde-terminated F127 molecules are then reacted with an excess of a diamine compound, such as ethylenediamine, followed by a reduction step (reductive amination) to form a stable amine terminus. researchgate.netresearchgate.net

Characterization: The successful synthesis of these modified polymers is confirmed using various analytical techniques:

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: ¹H NMR is used to confirm the presence of the new functional groups. For instance, in amine-modified F127 (EDF127), characteristic signals for the newly introduced methylene (B1212753) protons adjacent to the amine group can be observed, which are absent in the spectrum of the original F127. nih.govresearchgate.net Similarly, for carboxylic acid-modified F127, shifts in the signals corresponding to the protons near the terminal ends of the PEO blocks indicate successful modification. researchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy provides evidence of functional group conversion. In the synthesis of oligo(lysine)-modified F127, the disappearance of the peak corresponding to the N-carboxyanhydride (NCA) ring and the appearance of peaks for amide bonds confirm the polymerization. rsc.org For amine-modified F127, new peaks corresponding to N-H bonds can be identified. rsc.org

Table 1: Selected Analytical Data for F127 Modification

Modified PolymerModification MethodKey ¹H NMR Signal (Solvent: DMSO-d₆)Key FTIR Peak (cm⁻¹)Reference
Amine-Modified F127 (EDF127)Reductive amination with ethylenediamine~2.95 ppm (protons of ethylenediamine), ~7.20 ppm (-NH group)~1685 (primary amine) nih.govresearchgate.netrsc.org
Oligo(lysine)-Modified F127 (FL)Ring-opening polymerization of L-lysine(z)-NCA~6.97 ppm (amino group of lysine)~3340 (amide bond) rsc.org

Modification of F127 with oligopeptides like oligo(lysine) introduces biocompatible and pH-responsive segments, creating hydrogels with tunable properties for biomedical research. rsc.orgrsc.org

Synthesis: Oligo(lysine)-modified F127 (FL) is typically synthesized by first creating an amine-terminated F127. rsc.orgresearchgate.net This amino-terminated F127 then acts as a macroinitiator for the ring-opening polymerization (ROP) of protected L-lysine N-carboxyanhydride (L-lysine(z)-NCA). rsc.orgrsc.org The protecting groups (e.g., benzyloxycarbonyl) are subsequently removed to yield the final oligo(lysine)-modified F127. rsc.org The degree of polymerization (DP) of lysine (B10760008) can be controlled by adjusting the molar ratio of the monomer to the initiator. rsc.orgrsc.org

Characterization: In addition to ¹H NMR and FTIR, Gel Permeation Chromatography (GPC) is used to determine the molecular weight and polydispersity of the resulting polymers. rsc.org GPC results typically show an increase in molecular weight with an increasing proportion of L-lysine(z)-NCA used in the synthesis, confirming the successful grafting of oligo(lysine) chains. rsc.org

Carboxylic Acid and Amine Modifications of F 127 for Enhanced Functionality

Impact of Chemical Modifications on the Self-Assembly and Gelling Properties of F 127 in Research

Chemical modifications at the termini of F127 chains significantly alter the hydrophilic-lipophilic balance (HLB) of the polymer. rsc.org This, in turn, influences its self-assembly into micelles and the subsequent formation of a gel network in aqueous solutions. rsc.orgacs.org

The critical micelle temperature (CMT) is the temperature above which F127 unimers begin to self-assemble into micelles, a process driven by the dehydration of the hydrophobic poly(propylene oxide) (PPO) block. nih.gov The critical gel temperature (CGT) is the temperature at which the solution undergoes a sol-to-gel transition due to the close packing of these micelles. nih.gov

Table 2: Effect of Oligo(lysine) Modification on the Critical Gelation Temperature (CGT) of F127 Hydrogels

PolymerPolymer Concentration (wt%)Degree of Polymerization (DP) of LysineCGT (°C)Reference
F12720%N/A~25 rsc.orgresearchgate.net
FL-816%834 rsc.orgrsc.org

Data is illustrative based on published findings. Actual values can vary based on precise experimental conditions.

The size and shape of the micelles formed by F127 are also affected by chemical modifications. Unmodified F127 typically forms spherical micelles with a hydrodynamic radius in the range of 20-30 nm. mdpi.commdpi.com

The introduction of charged groups, such as the amine groups in oligo(lysine)-modified F127, can lead to changes in micelle morphology, especially in response to pH. rsc.org For oligo(lysine)-modified F127, an increase in pH leads to the deprotonation of the amine groups, reducing electrostatic repulsion and potentially causing the micelles to aggregate or change shape. rsc.org Studies have shown that under alkaline conditions, these modified micelles can grow and transition from a spherical to a rod-like morphology. rsc.orgrsc.org Dynamic Light Scattering (DLS) is a key technique used to measure the hydrodynamic diameter and size distribution of these micelles in solution. researchgate.netresearchgate.net

Alterations in Critical Micelle Temperature and Gelation Temperature

Enhanced Research Applications of Modified F 127 (20% solution in DMSO) Systems

The functionalization of F127 enhances its utility in a multitude of research applications, primarily in the biomedical and pharmaceutical sciences. rjptonline.orgsilae.it The native F127 hydrogels often suffer from low mechanical strength and rapid erosion, which can be improved through chemical modification. rjptonline.orgnih.gov

Stimuli-Responsive Systems: The introduction of acidic or basic groups like carboxylic acids and amines renders the F127 hydrogels pH-responsive. mdpi.comnih.gov This allows for the development of "smart" systems for research into controlled substance release, where the release can be triggered by the specific pH of a target environment. nih.govresearchgate.net For instance, carboxylated F127 hydrogels will swell and release their payload more readily in the neutral or slightly alkaline pH of the intestine compared to the acidic environment of the stomach. mdpi.comnih.gov

Bioconjugation Platforms: Amine- and carboxyl-functionalized F127 serve as platforms for the covalent attachment of various biomolecules, such as peptides, proteins, or targeting ligands. researchgate.net This enables the creation of sophisticated systems for targeted delivery research.

Improved Mechanical Properties: Cross-linking the modified F127 chains can significantly enhance the mechanical strength and stability of the resulting hydrogels. dovepress.com For example, F127 diacrylate, synthesized by reacting the terminal hydroxyls with acryloyl chloride, can be cross-linked via free radical polymerization to form a more robust hydrogel network. wpmucdn.commdpi.com These enhanced mechanical properties are crucial for applications in tissue engineering research, where the hydrogel may serve as a scaffold. rsc.org

Enhanced Bio-interactions: Modifying F127 with positively charged groups, such as in amine-terminated F127 (EDF127), has been shown to increase interaction with and permeability across biological barriers in research models. nih.gov This is particularly relevant for studies investigating delivery to specific tissues. nih.govnih.gov

Advanced Drug Release Profiles in Research Models

The inherent structure of Pluronic F127 allows it to form micelles that can encapsulate hydrophobic drugs, but its unmodified form often leads to rapid drug release. mdpi.com Chemical modifications are employed to create more controlled and sustained release profiles, which are crucial for long-term in-vitro studies. These modifications often focus on creating cross-linked networks or introducing stimuli-responsive moieties.

One approach involves the introduction of acrylate (B77674) groups to the terminal ends of F127, creating F127-diacrylate (F127-DA). acs.org This derivative can be photopolymerized, typically using UV or visible light, to form a covalently cross-linked hydrogel. dovepress.com This cross-linking enhances the mechanical strength and stability of the hydrogel, leading to a more sustained release of encapsulated compounds. acs.orgdovepress.com

Another strategy is to modify F127 with functional groups that can respond to specific triggers, such as pH. For instance, modifying F127 with oligo(lysine) introduces pH-responsive behavior. rsc.orgrsc.org In acidic environments, which can be representative of certain cellular microenvironments or pathological conditions in research models, the release of a model drug like 5-fluorouracil (B62378) can be altered. rsc.orgrsc.org Similarly, modification with β-alanine to create a carboxylic acid-functionalized F127 (ADF127) has been shown to sustain the release of the hydrophobic drug 3-butylidenephthalide (B1668125) (BP) more effectively than unmodified F127. nih.govresearchgate.net

The table below summarizes the findings from various studies on modified F127 for drug release.

Modification Model Drug Key Findings on Release Profile Citation
Oligo(lysine)-modification (FL-2)5-fluorouracilExhibited a nearly linear release trend over 12 hours. rsc.orgrsc.org
β-alanine-modification (ADF127)3-butylidenephthalide (BP)Showed a more sustained release (27% in 4 hours) compared to rapid release from unmodified F127 (39% in 4 hours). nih.govresearchgate.net
Chitosan (B1678972) conjugationSmall moleculesNanocapsules showed temperature-controlled release, with changes in permeability between 4°C and 37°C. acs.org
Gallic acid functionalization of ZnO nanoparticles with F127 coatingCisplatin (B142131)The system demonstrated pH-sensitive drug release. rsc.org

This table is interactive. Users can sort and filter the data as needed.

These chemical modifications allow researchers to design F127-based hydrogels with sophisticated release kinetics, enabling more precise and extended in-vitro experiments that better mimic physiological conditions.

Improved Biocompatibility with Cells in In Vitro Studies

While Pluronic F127 is generally considered biocompatible, its unmodified form can sometimes show cytotoxicity at higher concentrations or disintegrate too quickly for long-term cell culture. rsc.org Chemical functionalization can significantly enhance its biocompatibility, promoting better cell viability, adhesion, and proliferation in in-vitro models.

Introducing bioactive molecules is a common strategy to improve cell interaction. For example, modifying F127 with the tripeptide Gly-Arg-Gly-Asp (GRGD), a sequence known to promote cell adhesion, has been shown to enhance the attachment and proliferation of human hair follicle-derived mesenchymal stem cells (HFMSCs). mdpi.com This modification can encourage cells to form spheroid structures, which are valuable for 3D cell culture models. mdpi.com

Similarly, the introduction of natural components like polypeptides can improve biocompatibility. rsc.org Oligo(lysine)-modified F127 (FL-2) was found to reduce the cytotoxicity observed with unmodified F127 hydrogels, showing good biocompatibility with mouse embryonic fibroblasts (NIH/3T3) at concentrations up to 1.0 g/L. rsc.org

Functionalization can also improve the performance of F127 in composite materials. For instance, using F127 to coat nanoparticles, such as those made of zinc oxide (ZnO) or graphene oxide (GO), has been shown to significantly reduce the cytotoxicity of these nanoparticles in various cell lines. sci-hub.seresearchgate.netdovepress.com The F127 layer acts as a stabilizing agent and a biocompatible shield. sci-hub.sersc.org

The following table presents research findings on the improved biocompatibility of modified F127.

Modification/Functionalization Cell Line(s) Used Key Findings on Biocompatibility Citation
Oligo(lysine)-modification (FL-2)Mouse embryonic fibroblasts (NIH/3T3)Reduced cytotoxicity compared to unmodified F127; good biocompatibility at concentrations of 0.1–1.0 g/L. rsc.org
F127-diacrylate (F127DA) in LT-GelMA hydrogelChondrocytesEnhanced cell viability by day 7 compared to hydrogels with only LT-GelMA. acs.org
Gly-Arg-Gly-Asp (GRGD) peptide modificationHuman hair follicles-derived mesenchymal stem cells (HFMSCs) & Fibroblasts (Swiss 3T3)Enhanced cellular adhesion and promoted the formation of 3D spheroids. mdpi.com
Coating of ZnO nanoparticlesHuman endothelial cells (EA.hy926)Significantly improved biocompatibility and reduced the cytotoxicity of ZnO nanoparticles. sci-hub.se
Functionalization of Graphene Oxide (GO)Human liver cell line (HL-7702)GO coated with F127 was highly biocompatible, with cell viability over 90% at concentrations up to 10 µg/mL. dovepress.com

This table is interactive. Users can sort and filter the data as needed.

These studies demonstrate that through targeted chemical modifications, the biocompatibility of F127-based materials can be significantly enhanced, making them more suitable for a wide range of in-vitro applications, from 2D cell culture to complex 3D tissue models.

Viii. Theoretical and Computational Approaches in Understanding F 127 20% Solution in Dmso Systems

Molecular Dynamics Simulations of F 127 Self-Assembly in DMSO-Aqueous Mixtures

Molecular dynamics (MD) simulations have emerged as an indispensable tool for elucidating the complex self-assembly processes of F 127 in mixed solvent systems like DMSO and water. These simulations track the motion of individual atoms and molecules over time, providing a dynamic picture of micellization and the underlying intermolecular interactions.

Modeling of PEO-PPO-PEO Block Copolymer Behavior

At the heart of understanding F 127 systems is the accurate modeling of its constituent poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks. jlu.edu.cntandfonline.com Computational models, ranging from all-atom to coarse-grained representations, are employed to simulate the behavior of these triblock copolymers. researchgate.net

Coarse-graining, where groups of atoms are represented as single beads, allows for the simulation of larger systems over longer timescales, which is essential for observing phenomena like micelle formation. researchgate.net The MARTINI force field, for instance, has been successfully extended to model Pluronics, enabling the study of their structural and dynamical properties in various solvents. researchgate.net These models are parameterized to reproduce experimental data, such as the radius of gyration and end-to-end distance of the polymer chains. researchgate.net

Simulations have shown that in aqueous environments, the hydrophobic PPO blocks aggregate to form the core of the micelle, while the hydrophilic PEO blocks form the outer corona, interacting with the surrounding solvent. tandfonline.com The presence of DMSO, a common co-solvent, can significantly influence this process. researchgate.net MD simulations of DMSO/water mixtures have revealed strong and specific ordering of water molecules around DMSO, which in turn affects the hydration of the PEO and PPO blocks. nih.govnih.gov Low concentrations of DMSO can disrupt the water structure around the polymer, increasing the hydrophobicity of the PPO core and promoting micellization at lower temperatures. researchgate.net

Simulation of Solute Interactions within F 127 Micelles

MD simulations are also instrumental in understanding how solute molecules interact with and are encapsulated within F 127 micelles. tuhh.de By introducing a solute into the simulation box containing pre-formed micelles, researchers can observe its partitioning behavior and preferred localization within the micellar structure. tuhh.de

These simulations can provide detailed information that is often difficult to obtain experimentally, such as the free energy profile of a solute as it moves from the bulk solvent into the micelle core. tuhh.de This is crucial for predicting the loading capacity and stability of drug-loaded micelles. For instance, computational studies have been used to investigate the interactions between the anticancer drug cisplatin (B142131) and F 127, revealing how the drug's ammonia (B1221849) groups form hydrogen bonds with the oxygen atoms of the polymer. mdpi.com

The combination of MD simulations with other computational techniques, like the Conductor-like Screening Model for Realistic Solvation (COSMO-RS), provides a powerful and computationally efficient method for predicting solute partitioning in micellar systems. riverpublishers.com This hybrid approach has been successfully used to model the partitioning of various solutes in different types of micelles. tuhh.de

Predictive Modeling of F 127 Hydrogel Behavior for Research Applications

The ability of F 127 solutions to form thermoreversible hydrogels is one of their most important properties for research applications. Predictive modeling plays a key role in understanding and designing these hydrogels for specific purposes.

Simulation of Sol-Gel Transition and Rheological Properties

The transition from a low-viscosity solution (sol) to a semi-solid (gel) upon heating is a hallmark of concentrated F 127 solutions. aip.org This transition is driven by the organization of micelles into a closely packed structure. aip.org Computational models are used to simulate this sol-gel transition and predict the rheological properties of the resulting hydrogel.

Dissipative particle dynamics (DPD), a mesoscale simulation technique, has been used to study the micellization and gelation of PEO-PPO-PEO solutions. jlu.edu.cn These simulations can predict the critical micellization concentration and the critical gelation concentration, as well as the shape of the micelles. jlu.edu.cn For F 127, spherical micelles are typically observed below 40% mass fraction, which is consistent with experimental findings. jlu.edu.cn

Rheological properties, such as the storage modulus (G') and loss modulus (G''), which characterize the elastic and viscous behavior of the material, can also be predicted through simulations. aip.orgbiorxiv.org The sol-gel transition temperature (T_gel) is often defined as the temperature at which G' and G'' intersect. aip.org Studies have shown that the yield stress of F 127 hydrogels increases with temperature, a behavior that can be captured by models like the Herschel-Bulkley and Windhab models. researchgate.netrsc.orgrsc.org

Computational Design of F 127-Based Research Formulations

Computational approaches are increasingly being used to design F 127-based formulations for specific research applications. By simulating the effects of adding different components, such as drugs or excipients, researchers can predict how these additions will affect the properties of the hydrogel.

For example, simulations can be used to assess how the encapsulation of a drug will alter the sol-gel transition temperature or the mechanical strength of the hydrogel. mdpi.com This is critical for designing injectable formulations that are liquid at room temperature but form a gel at body temperature. kse.org.kw The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) equation of state has been applied to model the phase behavior of Pluronics in different solvents, providing a reliable method for selecting surfactants for specific applications. acs.orgresearchgate.net

Computational studies can also guide the development of formulations with optimized drug loading and release characteristics. By understanding the molecular interactions between the drug, the polymer, and the solvent, it is possible to tailor the formulation to achieve a desired release profile. mdpi.commdpi.com

In Silico Studies of Solute Diffusion and Release from F 127 (20% solution in DMSO) Matrices

The release of an encapsulated solute from an F 127 hydrogel is a complex process involving diffusion through the polymer matrix, swelling of the matrix, and in some cases, erosion of the matrix. nih.govuni.opole.pl In silico studies provide a powerful means to investigate these transport mechanisms at a molecular level.

Mathematical models, often based on Fick's laws of diffusion, are commonly used to describe the release kinetics. nih.govmdpi.com These models can account for the geometry of the delivery system (e.g., thin film, sphere, cylinder) and the initial distribution of the solute within the matrix. uni.opole.pl For matrix-type devices, where the solute is dispersed throughout the polymer, the release rate is typically driven by the concentration gradient and the degree of swelling. nih.gov

MD simulations can provide a more detailed picture of the diffusion process. By tracking the movement of individual solute molecules through the simulated hydrogel matrix, researchers can calculate diffusion coefficients and investigate how factors such as the mesh size of the polymer network and interactions between the solute and the polymer affect the release rate. rsc.org These simulations can be particularly valuable for understanding the release of small hydrophilic molecules, where retention within the hydrogel matrix can be challenging. rsc.org

The combination of mathematical modeling and molecular simulations allows for a comprehensive understanding of solute release from F 127 hydrogels, facilitating the design of advanced delivery systems for a wide range of research applications.

Ix. Future Directions and Emerging Research Avenues for F 127 20% Solution in Dmso

Integration with Advanced Manufacturing Techniques in Research

Advanced manufacturing technologies like 3D bioprinting and electrospinning are revolutionizing the creation of complex biological structures for research. F 127, often in a hydrogel form, is a key material in these techniques, and the 20% DMSO solution serves as a critical enabling component for incorporating specific research agents.

F 127 (20% solution in DMSO) in 3D Bioprinting of Complex Tissue Models

Pluronic® F 127 is extensively utilized in extrusion-based 3D bioprinting, primarily for its role as a "sacrificial bioink." nih.govbiorxiv.org Its key attribute is thermo-sensitivity; it can be printed as a gel at room temperature and then dissolved and washed away at a lower temperature (around 4°C) to leave behind hollow channels within a more permanent, cell-laden hydrogel. nih.gov This process is fundamental for creating vascular networks within engineered tissues, which is a major goal in tissue engineering. nih.govmdpi.com

Research has demonstrated the printing of gelatin-fibrinogen bioinks containing human stem cells alongside a Pluronic® F 127 sacrificial ink. After printing, the F 127 structure was liquefied and removed, resulting in a vascularized tissue construct exceeding 1 cm in thickness. nih.gov The rheological properties of F 127, such as its viscosity and gelation behavior, make it easy to print without inducing significant stress on embedded cells. nih.govresearchgate.net

While many bioprinting applications use aqueous solutions of F 127, the 20% solution in DMSO is instrumental for research purposes that involve the incorporation of hydrophobic dyes or molecules into the printed construct. DMSO is a powerful solvent and, combined with the surfactant properties of F 127, it facilitates the solubilization and dispersion of acetoxymethyl (AM) esters of ion indicators (like Fura-2 AM) and other lipophilic cell tracers. thermofisher.comfishersci.dk This allows researchers to embed fluorescently labeled cells within the primary bioink to monitor cellular behavior, viability, and function (e.g., calcium signaling) within the complex 3D printed model. bio-techne.com

Feature of F 127Role in 3D Bioprinting ResearchContribution of 20% DMSO Solution
Thermo-reversible Gelation Acts as a sacrificial ink to create channels and voids (e.g., vascular networks). nih.govNot directly involved in gelation, but DMSO is used for cryopreservation of cells used in bioinks. utwente.nl
Printability Exhibits suitable viscosity and shear-thinning properties for extrusion-based printing. nih.govresearchgate.netN/A
Biocompatibility Generally biocompatible, though some studies note potential cytotoxicity at higher concentrations, which can be mitigated. nih.govresearchgate.netFacilitates loading of research dyes and probes into cells prior to printing. biotium.comthermofisher.com
Surfactant Property Helps maintain homogeneity of the bioink.Enhances the solubility of hydrophobic research compounds (e.g., AM esters, fluorescent probes) for cell-based assays within the 3D construct. biotium.comfishersci.dkthermofisher.com

Electrospinning and Other Fiber Fabrication Techniques with F 127 (20% solution in DMSO)

Electrospinning is a technique used to produce nano- to micro-scale fibers, creating meshes that mimic the extracellular matrix for applications in tissue engineering and drug delivery. nih.govinfinite-science.de Pluronic® F 127 is often incorporated into electrospinning solutions to modify the properties of the resulting fibers. nih.govfrontiersin.org Its inclusion can enhance the hydrophilicity of otherwise hydrophobic polymer meshes, such as those made from Poly(lactic-co-glycolic acid) (PLGA), which improves wettability and cell interaction. nih.govfrontiersin.org

In one study, F 127 was co-dissolved with PLGA and drugs in a solvent system to fabricate fibrous meshes. The presence of F 127 turned the hydrophobic PLGA mesh completely hydrophilic and modulated the drug release profile from the fibers. nih.govfrontiersin.org While the primary solvent in this case was a dichloromethane/methanol mixture, DMSO was used as a solvent for other parts of the research, such as in the cell viability assays (MTT assay) performed on the fabricated meshes. nih.govfrontiersin.org

Other research has directly used DMSO as a primary solvent for the polymer being spun. For example, studies have investigated the effects of F 127 on polyacrylonitrile (B21495) (PAN) hollow fibers spun from a PAN/DMSO dope (B7801613), finding that F 127 facilitated the phase inversion process and improved the mechanical properties and gas permeance of the fibers. researchgate.net Similarly, DMSO has been explored as a less toxic alternative to N,N-dimethylformamide (DMF) for electrospinning polymers like cellulose (B213188) acetate. infinite-science.de Given that F 127 is soluble in DMSO, the 20% solution represents a viable component for electrospinning systems that utilize DMSO as a solvent, where it can act as a modifier to improve fiber characteristics and serve as a vehicle for loading hydrophobic research agents.

Polymer SystemSolvent(s)Role of F 127Relevance of DMSOResearch Finding
PLGA/F127DCM/MethanolImproves surface hydrophilicity, modulates drug release. nih.govfrontiersin.orgUsed as a solvent for in vitro assay reagents (MTT). nih.govfrontiersin.orgF127-modified meshes showed synergistic anti-cancer effects with co-delivered drugs. frontiersin.org
PAN/F127DMSO/H₂OReduces dope stability, facilitates demixing, enhances N₂ permeance and mechanical properties. researchgate.netPrimary solvent for the polymer dope. researchgate.netF127 addition improved filtration performance of the hollow fibers. researchgate.net
Alginate/PEO/F127WaterActs as a non-cytotoxic surfactant to improve spinnability. ncsu.eduMentioned as a potentially cytotoxic solvent to be avoided in this specific study. ncsu.eduF127 was a successful, less toxic alternative to Triton X-100. ncsu.edu
Cellulose AcetateAcetone/DMSON/A (Study focused on solvent system)Used as a less toxic solvent alternative to DMF. infinite-science.deA DMSO-based solvent system successfully produced bead-free fibers. infinite-science.de

Novel Applications in Diagnostics Research and Biosensing Platforms

The ability of F 127 (20% solution in DMSO) to solubilize and deliver lipophilic molecules into cells makes it a valuable reagent in the development of in vitro assays and biosensors for research. biotium.com It is important to note that commercial preparations of this solution are typically labeled "For Research Use Only. Not for use in diagnostic procedures." fishersci.dk

F 127 (20% solution in DMSO) as a Component in In Vitro Diagnostic Assays

The primary application of F 127 (20% solution in DMSO) in this context is to facilitate cell-based in vitro assays that rely on fluorescent probes. biotium.comthermofisher.com Many crucial indicators of cell health and function, such as calcium ion concentration, are measured using dyes that are synthesized as hydrophobic AM esters. These esters can passively diffuse across the cell membrane, where intracellular esterases cleave the AM group, trapping the now-hydrophilic and fluorescently active dye inside the cell.

However, these AM esters have very poor solubility in aqueous physiological media. fishersci.dk F 127 (20% solution in DMSO) acts as a nonionic surfactant that helps disperse the dye in the loading buffer, preventing aggregation and facilitating a more uniform loading of the dye into the cell population. bio-techne.comthermofisher.com This leads to a stronger, more consistent signal for analysis via techniques like fluorescence microscopy or flow cytometry. This is critical for research assays studying cellular responses to various stimuli, which forms the foundational research for future diagnostic tests. For example, it is used for loading calcium indicators like Fura-2 AM and Fluo-4 AM into cells such as primary cardiomyocytes and neuronal cells to study their function. bio-techne.compubcompare.ai

Development of F 127-Based Biosensors for Research Analytes

Beyond simple assays, F 127 is being integrated into more complex biosensing platforms. A biosensor typically combines a biological recognition element with a signal transducer. F 127 can be incorporated as a hydrogel matrix, a surface modifying agent, or a component of the sensing chemistry.

Whole-Cell Biosensors: Researchers have used Pluronic® F 127 hydrogels to encapsulate microorganisms, such as yeast, to create "engineered living materials" that can act as biosensors. nih.gov The hydrogel provides a stable, biocompatible environment and can shield the sensing cells from contaminants. nih.gov

Electrochemical Biosensors: In the development of an amperometric glucose biosensor, poly(lactic-co-glycolic acid)-F127 nanospheres were used to immobilize the glucose oxidase enzyme on an electrode. The F 127 component provided antibiofouling properties, allowing the sensor to be used directly in whole blood. researchgate.net

Optical Biosensors: F 127 has been used to create nanoparticles with aggregation-induced emission characteristics for targeted cellular imaging. researchgate.net In another example, it was used as a component in a buffer for a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay designed to characterize G Protein-Coupled Receptor activation. biorxiv.org

In these platforms, the 20% DMSO solution can be used to introduce hydrophobic signaling molecules, fluorescent reporters, or other active components into the biosensor assembly, particularly in systems involving cell encapsulation or hydrophobic nanoparticle formation. researchgate.netmdpi.com

Exploration of F 127 (20% solution in DMSO) in Regenerative Medicine Research

Regenerative medicine aims to repair, replace, or regenerate human cells, tissues, or organs to restore normal function. The properties of Pluronic® F 127 make it a highly investigated biomaterial in this field. pubcompare.aidovepress.com

The application of F 127 as a sacrificial ink in 3D bioprinting is directly relevant to regenerative medicine, as it enables the fabrication of tissue constructs with the vascular networks necessary for their survival and integration. nih.gov Furthermore, F 127-based hydrogels are explored as injectable scaffolds. dovepress.com These materials can be injected as a liquid at a wound site and will form a gel at body temperature, conforming to the defect shape and providing a temporary matrix for cells to infiltrate and begin the repair process. dovepress.comresearchgate.net

Blends of F 127 with natural polymers like silk fibroin are being developed to create hydrogels for wound healing and skin tissue regeneration. mdpi.com The F 127 component can help modulate the structural and mechanical properties of the hydrogel and may also provide some intrinsic antibacterial properties. mdpi.com

The role of the F 127 (20% solution in DMSO) in regenerative medicine research parallels its function in other areas. It serves as an essential tool for delivering hydrophobic bioactive molecules (e.g., growth factors) or fluorescent probes for tracking cell fate and integration within these engineered tissues and scaffolds. biotium.comthermofisher.com This allows researchers to non-invasively monitor the progress of tissue regeneration and understand the complex cellular and molecular events involved.

Scaffolds for Specific Tissue Regeneration Studies in Vitro

F 127-based hydrogels are increasingly being investigated as scaffolds to support the three-dimensional (3D) growth of cells for tissue regeneration studies. These hydrogels can be combined with other biomaterials to enhance their mechanical properties and bioactivity. For instance, composite hydrogels of F 127 and gelatin have shown promise as potential biomaterials and implantable scaffolds for tissue engineering. rsc.orgrsc.org The stiffness of these composite hydrogels can be tuned by varying the type and concentration of gelatin. rsc.orgrsc.org

In one study, a composite system using an F 127 hydrogel as the continuous phase and alginate microparticles as the dispersed phase was developed. us.es This system demonstrated a significantly slower release of a model drug, suggesting its potential for developing systems for tissue engineering. us.es Another area of exploration is the use of F 127 as a sacrificial biomaterial in 3D bioprinting to create complex structures like vascular networks. mdpi.comadvancedbiomatrix.com The F 127 can be printed to form a template, and after the primary material is set, the F 127 can be washed away at a low temperature, leaving behind channels and voids. mdpi.com

Table 1: Research Findings on F 127-Based Scaffolds for In Vitro Tissue Regeneration

Application Key Findings
Bone Regeneration F 127 hydrogel used with a β-tricalcium phosphate (B84403) (β-TCP) scaffold facilitated cell delivery and distribution in an in vitro study. nih.gov
Lung Tissue Engineering F 127 was evaluated as a scaffold and showed promising results for tissue growth with a low inflammatory response. nih.gov
Vascularized Tissues F 127 is used as a sacrificial ink in 3D bioprinting to create channels within hydrogel constructs, mimicking vascular networks. mdpi.comadvancedbiomatrix.com
General Tissue Engineering Composite hydrogels of F 127 and gelatin demonstrate tunable stiffness and significant biocompatibility with human mesenchymal stem cells. rsc.orgrsc.org

Role in Stem Cell Culture and Differentiation Research

The biocompatible and non-toxic nature of F 127 makes it an excellent candidate for encapsulating and delivering stem cells. nih.govresearchgate.net A 20% solution of F 127 in DMSO is particularly useful for facilitating the entry of lipophilic molecules into cells, a technique sometimes employed in stem cell research. biorxiv.org Studies have shown that F 127 hydrogels provide a supportive 3D microenvironment for stem cell growth and differentiation. nih.govresearchgate.net

For example, dental pulp stem cells (DPSCs) encapsulated in an F 127 hydrogel demonstrated high viability and proliferation. nih.gov The study also showed that these encapsulated stem cells could be successfully differentiated into osteogenic (bone) and adipogenic (fat) tissues. nih.gov The hydrogel's dense and porous network structure contributes to its high permeability and solubility, which is beneficial for nutrient and waste exchange, crucial for long-term cell culture. nih.gov Furthermore, F 127 has been shown to be non-toxic to human tooth germ stem cells (hTGSCs) at certain concentrations and can even enhance cell viability. yok.gov.tr

Table 2: Applications of F 127 in Stem Cell Research

Stem Cell Type Research Application Outcome
Dental Pulp Stem Cells (DPSCs) Encapsulation in F 127 hydrogel for 3D culture and differentiation. nih.gov High cell viability and proliferation; successful differentiation into osteogenic and adipogenic lineages. nih.gov
Human Bone Marrow Mesenchymal Stem Cells (hBMMSCs) Encapsulation in F 127 hydrogel for differentiation studies. nih.gov Successful differentiation into osteogenic and adipogenic tissues. nih.gov
Human Tooth Germ Stem Cells (hTGSCs) Assessment of F 127's effect on odontogenic differentiation. yok.gov.tr F 127 was found to be non-toxic and supported cell viability. yok.gov.tr
Adult Neural Stem Cells Used with DMSO to facilitate the entry of PIP3/AM for studying differentiation. biorxiv.org The F 127/DMSO solution aided in the delivery of the molecule to the cells. biorxiv.org

Development of Smart Materials for In Vitro Control and Monitoring in Research

The inherent thermoresponsive nature of F 127 is a key feature in the development of "smart" materials for research applications. nih.govresearchgate.net These materials can respond to external stimuli, such as temperature or pH, allowing for precise control over the cell culture environment.

Responsive F 127 (20% solution in DMSO) Systems for pH or Temperature Control in Cell Culture

F 127 hydrogels exhibit a reversible sol-gel transition in response to temperature changes. polito.itmdpi.com This property is harnessed to create injectable systems that are liquid at room temperature and form a gel at physiological temperatures (around 37°C), providing a scaffold for cells in situ. nih.gov The gelation temperature can be modulated by altering the polymer concentration or by combining F 127 with other polymers. researchgate.netosti.gov

Recent research has focused on creating dual-responsive hydrogels. For example, modifying F 127 with oligo(lysine) has resulted in a hydrogel that is sensitive to both temperature and pH. rsc.org Such systems offer more sophisticated control over the release of encapsulated molecules or the mechanical properties of the scaffold in response to changes in the cellular microenvironment. The addition of cellulose nanocrystals to F 127 solutions can also modulate the thermo-rheological properties of the resulting composite hydrogel, allowing for the creation of materials that either gel rapidly or thicken smoothly with temperature. acs.org

F 127 (20% solution in DMSO) for Real-Time Monitoring of Research Processes

The transparency and physical properties of F 127 hydrogels make them suitable for real-time monitoring of various research processes. UV imaging technology has been successfully used to characterize drug diffusion and release from F 127 hydrogels in real-time. nih.govresearchgate.net This non-intrusive technique provides valuable information on the gel's dissolution rate and the diffusion of molecules within the gel matrix. nih.govresearchgate.net

In 3D bioprinting, the structural changes of F 127 hydrogels during the extrusion process can be monitored in real-time using techniques like small-angle X-ray scattering (SAXS). frontiersin.org This allows researchers to understand how the printing process affects the micellar packing of the hydrogel, which in turn influences the properties of the final printed construct. frontiersin.org

Q & A

Basic Questions

Q. How should F-127 (20% in DMSO) be prepared for cell-based assays to minimize cytotoxicity?

  • Methodological Answer : To optimize biocompatibility, mix the 20% F-127/DMSO stock solution with AM ester probes (e.g., 1–5 mM in DMSO) at a 1:1 ratio, then dilute into cell loading buffer (e.g., HHBS) to achieve a final AM ester concentration of 1–10 μM. Ensure DMSO concentration in the final solution does not exceed 0.1–0.5% to avoid cytotoxicity. Pre-warm the solution to 37°C if precipitation occurs . After incubation (10–60 minutes), wash cells with fresh medium to remove residual DMSO and F-127 .

Q. What are the recommended storage conditions for F-127 (20% in DMSO), and how does improper storage affect experimental reproducibility?

  • Methodological Answer : Store the solution at room temperature (15–25°C); refrigeration or freezing can induce irreversible precipitation. Stability is maintained for six months post-receipt. Periodically inspect for crystallization: if observed, heat to 37°C with agitation to redissolve. Document storage duration and temperature in metadata, as prolonged exposure to light or temperature fluctuations may alter micelle formation kinetics, impacting drug delivery efficiency .

Q. How can researchers mitigate batch-to-batch variability in F-127/DMSO formulations?

  • Methodological Answer : Standardize preparation protocols by using validated molecular weight grades of Pluronic F-127 (e.g., ~12,500 Da). Characterize each batch via dynamic light scattering (DLS) to confirm micelle size (typically 20–50 nm) and critical micelle concentration (CMC). Include batch numbers in experimental records and perform pilot studies to compare biological activity across batches .

Advanced Research Questions

Q. What analytical techniques are most effective for validating the structural integrity of hydrophobic compounds solubilized in F-127/DMSO?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy with NOE and HMQC constraints can resolve conformational changes in compounds (e.g., spongistatin analogs) caused by DMSO’s solvation effects. For micellar systems, small-angle X-ray scattering (SAXS) or cryo-electron microscopy (cryo-EM) can visualize micelle morphology. Pair these with circular dichroism (CD) to monitor secondary structure preservation in peptides/proteins .

Q. How should researchers address contradictions in drug release profiles observed between in vitro and in vivo studies using F-127/DMSO formulations?

  • Methodological Answer : Discrepancies often arise from differences in shear stress, temperature, or biological matrices. Use microfluidic devices to simulate in vivo hydrodynamic conditions during in vitro testing. Validate with pharmacokinetic models that account for F-127’s thermoresponsive behavior (e.g., gelation at body temperature). Cross-reference dissolution data with in vivo plasma concentration-time curves, adjusting F-127 concentration (15–25%) to balance solubility and controlled release .

Q. What statistical frameworks are suitable for analyzing dose-response data generated from F-127/DMSO-based drug formulations?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare efficacy across concentration gradients. For high-throughput screening, employ machine learning algorithms (e.g., random forests) to identify confounding variables like DMSO-induced solvent effects or F-127-drug interactions. Report confidence intervals and effect sizes to contextualize biological significance .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility when integrating F-127/DMSO formulations into multi-omics studies?

  • Methodological Answer : Standardize metadata annotation using FAIR (Findable, Accessible, Interoperable, Reusable) principles. Document F-127/DMSO ratios, incubation times, and solvent history in public repositories (e.g., Zenodo). For transcriptomic or proteomic workflows, include vehicle controls (DMSO alone) to distinguish F-127-specific effects. Use tools like Skyline or MaxQuant to filter out DMSO-related spectral artifacts in mass spectrometry .

Tables for Key Parameters

Parameter Optimal Range Analytical Method Reference
F-127 Concentration15–25% (w/v)Gravimetric analysis
DMSO Final Concentration≤0.5% (v/v)HPLC-UV quantification
Micelle Size20–50 nmDynamic Light Scattering (DLS)
Storage Temperature15–25°CStability studies
EC₅₀/IC₅₀ AnalysisNonlinear regressionGraphPad Prism

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.